molecular formula C8H15NO3 B1517228 Methyl 2-(4-hydroxypiperidin-1-yl)acetate CAS No. 956319-38-3

Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Cat. No.: B1517228
CAS No.: 956319-38-3
M. Wt: 173.21 g/mol
InChI Key: ZJIUZTYMERLYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS 956319-38-3) is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This piperidine derivative is characterized by a hydroxypiperidinyl moiety linked to a methyl acetate group, as defined by its SMILES notation COC(=O)CN1CCC(CC1)O . It is supplied with a purity of 95% and is identified by the MDL number MFCD11176426 . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers handling this compound should note the associated safety hazards. It carries the signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures, including the use of personal protective equipment, should be taken. As a building block in organic synthesis, its structure offers reactive sites for further chemical modification, making it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active molecules .

Properties

IUPAC Name

methyl 2-(4-hydroxypiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIUZTYMERLYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956319-38-3
Record name methyl 2-(4-hydroxypiperidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a detailed technical overview of a specific derivative, Methyl 2-(4-hydroxypiperidin-1-yl)acetate. While this compound is not extensively documented in dedicated scientific literature, its synthesis and characterization can be confidently extrapolated from established principles of organic chemistry and the well-documented reactivity of the 4-hydroxypiperidine moiety.[2][3] This document serves as a resource for researchers and drug development professionals, offering a proposed synthesis, predicted analytical data, and a discussion of its potential applications based on the versatile nature of its core structure.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl acetate group at the nitrogen atom.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
CAS Number 120932-32-9
Appearance Predicted: Off-white to pale yellow crystalline solid[3]
Melting Point Predicted: Similar to 4-hydroxypiperidine (85-91 °C)[3]
Boiling Point Predicted: Higher than 4-hydroxypiperidine (108-114 °C/10 mmHg)[4]
Solubility Predicted: Soluble in water and polar organic solvents

Proposed Synthesis: N-Alkylation of 4-Hydroxypiperidine

The most direct and logical synthetic route to this compound is the N-alkylation of 4-hydroxypiperidine with a suitable two-carbon electrophile, such as methyl chloroacetate or methyl bromoacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Reactant1 4-Hydroxypiperidine Reaction N-Alkylation Reactant1->Reaction Reactant2 Methyl Chloroacetate Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Purification->Product Reaction->Workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard N-alkylation techniques for secondary amines.

Materials:

  • 4-Hydroxypiperidine

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq) and anhydrous acetonitrile (10 mL per 1 g of 4-hydroxypiperidine).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred suspension.

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for this compound, the following data are predicted based on the analysis of its constituent functional groups and data from analogous compounds such as 4-hydroxypiperidine and N-Boc-4-hydroxypiperidine.[5][6][7][8][9]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.60m1H-CH(OH)-
~3.20s2H-NCH₂COO-
~2.80m2HPiperidine H₂ₑ, H₆ₑ
~2.20m2HPiperidine H₂ₐ, H₆ₐ
~1.80m2HPiperidine H₃ₑ, H₅ₑ
~1.50m2HPiperidine H₃ₐ, H₅ₐ
Variablebr s1H-OH
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~68-CH(OH)-
~60-NCH₂COO-
~52-OCH₃
~50Piperidine C₂, C₆
~34Piperidine C₃, C₅
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (hydroxyl)
~2940, 2860MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
~1090StrongC-O stretch (hydroxyl)
Mass Spectrometry
  • Method: Electrospray Ionization (ESI), positive mode.[10]

  • Predicted [M+H]⁺: m/z 174.1125

Characteristic Fragmentation:

  • Loss of water (-18) from the protonated molecule.[11]

  • Cleavage of the methyl acetate side chain.

Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] Its utility stems from several key features:

  • Improved Pharmacokinetics: The piperidine ring can enhance the solubility and metabolic stability of a drug candidate.[1]

  • Versatile Functionalization: The hydroxyl group at the 4-position provides a convenient handle for introducing further molecular diversity through reactions like etherification, esterification, or oxidation to a ketone.[1]

  • Scaffold for Diverse Targets: Derivatives of 4-hydroxypiperidine have shown activity against a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[4]

This compound can serve as a valuable building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

Diagram of Potential Derivatizations:

Derivatization cluster_ester Ester Modification cluster_hydroxyl Hydroxyl Modification Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Oxidation Oxidation Start->Oxidation Etherification Etherification Start->Etherification Acid Carboxylic Acid Derivative Hydrolysis->Acid AmideCoupling Amide Coupling Acid->AmideCoupling Amide Amide Derivatives AmideCoupling->Amide Ketone 4-Oxopiperidine Derivative Oxidation->Ketone Ether Ether Derivatives Etherification->Ether

Caption: Potential synthetic modifications of the title compound.

Safety and Handling

Piperidine and its derivatives are classified as secondary amines and can be flammable, corrosive, and toxic.[12][13][14] Appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]

Conclusion

This compound represents a versatile, yet under-explored, building block for drug discovery and organic synthesis. While specific literature on this compound is scarce, its synthesis and properties can be reliably predicted based on established chemical principles. This guide provides a comprehensive framework for its preparation, characterization, and potential applications, serving as a valuable resource for researchers looking to incorporate this and similar piperidine scaffolds into their research programs. The continued exploration of such fundamental structures is essential for the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (URL: [Link])

  • PIPERIDINE - Ataman Kimya. (URL: [Link])

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). (URL: [Link])

  • Piperidine - SAFETY DATA SHEET. (2023). (URL: [Link])

  • ICSC 0317 - PIPERIDINE. (URL: [Link])

  • The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed. (2010). (URL: [Link])

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (URL: [Link])

  • 1-Boc-4-hydroxypiperidine - SpectraBase. (URL: [Link])

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025). (URL: [Link])

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J. (2015). (URL: [Link])

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). (URL: [Link])

  • Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460 - PubChem. (URL: [Link])

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). (URL: [Link])

  • 4-Hydroxypiperidine - the NIST WebBook. (URL: [Link])

  • Efficient Synthesis of a New Series of Piperidine Ring-Modified Analogs of (±)-threo-Methyl Phenyl(piperidin-2-yl)acetate - Taylor & Francis. (2012). (URL: [Link])

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (URL: [Link])

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (URL: [Link])

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. (URL: [Link])

  • Methyl 2-(1-methylpiperidin-4-yl)acetate (C9H17NO2) - PubChemLite. (URL: [Link])

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (2021). (URL: [Link])

Sources

Molecular weight and formula of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Executive Summary this compound (CAS: 956319-38-3) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a piperidine core substituted with a hydroxyl group at the C4 position and a methyl acetate moiety at the N1 position, this compound serves as a versatile intermediate in the synthesis of pharmaceutical agents, including muscarinic antagonists, kinase inhibitors, and proteolysis-targeting chimeras (PROTACs). Its dual reactivity—offering both a nucleophilic hydroxyl group and an electrophilic ester—allows for orthogonal functionalization, making it an essential scaffold for fragment-based drug design (FBDD).

Physicochemical Identity & Specifications

This compound is defined by its amphiphilic nature, balancing the polarity of the hydroxyl and ester groups against the lipophilic piperidine ring.

Table 1: Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 956319-38-3
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Exact Mass 173.1052 Da
SMILES COC(=O)CN1CCC(O)CC1
InChIKey ZJIUZTYMERLYKU-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
pKa (Calculated) ~8.5 (Piperidine nitrogen), ~14 (Hydroxyl)

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound typically proceeds via a classic Sɴ2 nucleophilic substitution (N-alkylation). This protocol ensures high regioselectivity for the nitrogen atom over the oxygen, utilizing the higher nucleophilicity of the secondary amine compared to the secondary alcohol.

Protocol: N-Alkylation of 4-Hydroxypiperidine

Reagents:

  • Substrate: 4-Hydroxypiperidine (1.0 eq)

  • Reagent: Methyl bromoacetate (1.05 eq) or Methyl chloroacetate (1.1 eq with NaI catalyst)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA, 1.5 eq)

  • Solvent: Acetonitrile (ACN) or Acetone (dry)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-Hydroxypiperidine dissolved in anhydrous Acetonitrile (0.5 M concentration).

  • Base Addition: Add powdered, anhydrous K₂CO₃ to the solution. Ensure efficient stirring to suspend the base.

  • Alkylation: Cool the mixture to 0°C. Add Methyl bromoacetate dropwise over 20 minutes to prevent exotherms and over-alkylation (quaternization).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS (Target [M+H]⁺ = 174.1).

  • Workup: Filter off the inorganic solids (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over MgSO₄.[1] If necessary, purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

Causality & Optimization:

  • Base Selection: Inorganic bases like K₂CO₃ are preferred over organic amines to simplify workup (filtration vs. extraction) and prevent side reactions with the ester.

  • Temperature Control: Initial cooling is critical. High temperatures can promote O-alkylation or ester hydrolysis.

Mechanistic Pathway & Workflow

The following diagram illustrates the synthetic logic and the Sɴ2 mechanism driving the formation of the target compound.

SynthesisWorkflow cluster_conditions Reaction Conditions Reactant1 4-Hydroxypiperidine (Nucleophile) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Amine Lone Pair Attack Reactant2 Methyl Bromoacetate (Electrophile) Reactant2->Intermediate Leaving Group (Br) Product This compound (Target) Intermediate->Product Bond Formation Byproduct HBr / KBr Intermediate->Byproduct Elimination Cond1 Solvent: ACN Cond2 Base: K2CO3 Cond3 Temp: 0°C -> RT

Figure 1: Synthetic pathway for the N-alkylation of 4-hydroxypiperidine.

Analytical Characterization

Validation of the synthesized compound is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Expected Spectral Data

TechniqueSignal / ShiftAssignment
¹H NMR (400 MHz, CDCl₃) δ 3.70 (s, 3H)-OCH₃ (Methyl Ester)
δ 3.25 (s, 2H)N-CH₂-CO (Alpha to carbonyl)
δ 3.65–3.75 (m, 1H)CH-OH (C4 Methine)
δ 2.75–2.85 (m, 2H)Piperidine Ring (C2/C6 eq)
δ 2.30–2.40 (m, 2H)Piperidine Ring (C2/C6 ax)
δ 1.85–1.95 (m, 2H)Piperidine Ring (C3/C5)
δ 1.55–1.65 (m, 2H)Piperidine Ring (C3/C5)
MS (ESI) m/z 174.1 [M+H]⁺Protonated Molecular Ion

Interpretation: The singlet at ~3.25 ppm is diagnostic for the successful N-alkylation (introduction of the acetate methylene). The retention of the multiplet at ~3.70 ppm confirms the hydroxyl group remains unfunctionalized.

Pharmaceutical Applications

This compound functions as a "linchpin" scaffold in drug discovery.

  • Linker Chemistry (PROTACs): The ester group can be hydrolyzed to the carboxylic acid (Lithium Hydroxide, THF/H₂O), providing an attachment point for E3 ligase ligands (e.g., Thalidomide derivatives). The hydroxyl group can be etherified to attach the protein-of-interest (POI) ligand.

  • Solubility Enhancement: Incorporating the piperidine ring into lipophilic drug candidates often improves aqueous solubility and metabolic stability. The basic nitrogen (pKa ~8.5) allows for salt formation (e.g., Hydrochloride or Fumarate salts).

  • Library Synthesis: The orthogonal reactivity allows for parallel synthesis libraries.

    • Path A (Hydroxyl): Mitsunobu reaction or SNAr to add aryl groups.

    • Path B (Ester): Amidation with primary amines to create diverse amide libraries.

References

  • PubChem. (n.d.). This compound (Compound CID 28837753).[2] National Library of Medicine. Retrieved from [Link]

  • Astellas Pharma Inc. (2004). Pharmaceutical composition for modified release. WO 2004/041276.

Sources

Physicochemical Profiling & Synthetic Strategies for Piperidine Acetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Classification

Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

This technical guide dissects the piperidine acetate motif, a critical pharmacophore in neurobiology and drug design. While "piperidine acetate" can refer to the simple ionic salt (piperidinium acetate) used as a catalyst, in drug development, it predominantly refers to (piperidinyl)acetate esters and acids —the structural core of psychostimulants like Methylphenidate (Ritalin) and GABA uptake inhibitors.

This guide prioritizes the covalent scaffold used in active pharmaceutical ingredients (APIs) but addresses the ionic salt where relevant for synthesis and formulation.

Structural Delineation
ClassStructure DescriptionKey ApplicationRepresentative Compound
Ionic Salt Piperidinium cation (

) + Acetate anion (

)
Catalyst (Knoevenagel condensation), Ionic Liquid precursor.Piperidinium Acetate (CAS 4540-33-4)
Covalent Scaffold Piperidine ring substituted with an acetate group (

)
CNS stimulants, GABA modulators,

-secretase inhibitors.
Methylphenidate, Ethyl 2-(piperidin-2-yl)acetate

Physicochemical Properties Profile

Understanding the physicochemical behavior of piperidine acetate derivatives is non-negotiable for predicting ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.

Ionization Constants (pKa)

The piperidine nitrogen is a secondary amine, typically exhibiting a pKa between 8.5 and 10.5 . This basicity dictates that at physiological pH (7.4), the molecule exists predominantly in its cationic (protonated) form.

  • Methylphenidate: pKa

    
     8.9.[1][2][3]
    
    • Implication: At pH 7.4, >95% of the drug is ionized. This high ionization necessitates active transport or specific formulation strategies (e.g., hydrochloride salt formation) to ensure solubility and bioavailability.

  • Piperidine-3-carboxylic acid derivatives (Nipecotic acid): Zwitterionic nature.

    • Acid pKa: ~3.9 (Carboxylic acid)[4]

    • Base pKa: ~10.0 (Piperidine nitrogen)

    • Isoelectric Point (pI): ~7.0. At this pH, net charge is zero, often minimizing solubility and permeability.

Lipophilicity (LogP/LogD)

The lipophilicity of piperidine acetates is highly pH-dependent due to the ionizable nitrogen.

  • Intrinsic LogP (Neutral form): Generally ranges from 0.2 to 2.5 depending on the ester chain length and aryl substitution.

  • Distribution Coefficient (LogD at pH 7.4): significantly lower than LogP due to ionization.

    • Example: Methylphenidate LogP

      
       0.2 (low lipophilicity).
      
    • Optimization: To improve Blood-Brain Barrier (BBB) penetration, medicinal chemists often add lipophilic groups (e.g., benzyl, aryl) to the acetate

      
      -carbon to counteract the polarity of the ionized amine.
      
Solubility & Solid-State Characteristics
  • Salt Selection: The free base of piperidine acetate derivatives is often an oil or low-melting solid. Pharmaceutical development almost exclusively utilizes salts (HCl, Tosylate) to raise the melting point and ensure stability.

    • Methylphenidate HCl MP: 224–226°C.[1][5]

    • Piperidinium Acetate (Salt) MP: 106°C.[6][7]

  • Hygroscopicity: Piperidine salts can be hygroscopic. Acetate salts, in particular, are prone to deliquescence compared to HCl salts, making them less ideal for final drug forms but excellent for reaction intermediates.

Synthetic Methodologies

The synthesis of piperidine acetate derivatives often requires the reduction of pyridine precursors or the functionalization of the piperidine ring.

Protocol: Hydrogenation of Pyridine Acetates

This is the industry-standard method for generating the piperidine scaffold with high stereocontrol (cis/trans selectivity).

Reagents:

  • Substrate: Methyl 2-(pyridin-2-yl)acetate

  • Catalyst:

    
     (Adams' catalyst) or 
    
    
    
    (for cis-selectivity)
  • Solvent: Acetic Acid (promotes protonation of pyridine, facilitating reduction)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of pyridine acetate precursor in glacial acetic acid (20 mL).

  • Catalyst Addition: Add 5 mol%

    
     under an inert nitrogen atmosphere.
    
  • Hydrogenation: Purge vessel with

    
     gas. Maintain pressure at 30–50 psi. Stir vigorously at room temperature for 4–12 hours.
    
    • Mechanistic Note: The acetic acid solvent protonates the pyridine nitrogen, rendering the ring more electron-deficient and susceptible to hydride attack.

  • Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

  • Isolation: Basify residue with saturated

    
     to pH 9 (liberating the free base) and extract with Dichloromethane (DCM).
    
Diagram: Synthetic & Profiling Logic

The following diagram illustrates the conversion of pyridine precursors to piperidine scaffolds and the subsequent decision tree for salt formation based on pKa profiling.

PiperidineSynthesis cluster_decision Formulation Logic Pyridine Pyridine Precursor (Aromatic, Flat) Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH) Pyridine->Hydrogenation Reduction Piperidine Piperidine Scaffold (3D, Basic pKa ~10) Hydrogenation->Piperidine Stereoselective Cis/Trans Profiling Physicochemical Profiling (pKa, LogD) Piperidine->Profiling Sample Prep SaltForm Salt Selection Profiling->SaltForm Based on pKa FinalDrug Final API Form (e.g., HCl Salt) SaltForm->FinalDrug Crystallization

Caption: Workflow from pyridine reduction to salt selection, governed by pKa profiling.

Experimental Characterization Protocols

Potentiometric pKa Determination

For piperidine derivatives, UV-metric titration is often unsuitable due to lack of chromophore changes upon protonation. Potentiometry is the gold standard.

  • Instrument: Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic).

  • Procedure:

    • Prepare 1 mM solution of the piperidine derivative.

    • Adjust starting pH to 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH/NaOH up to pH 12.0.

    • Data Analysis: The inflection point at basic pH (~9.[1]0) corresponds to the piperidine nitrogen deprotonation.

Shake-Flask Solubility (Thermodynamic)
  • Preparation: Add excess solid compound to phosphate buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge or filter (PVDF 0.45 µm) to remove undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV against a standard curve.

    • Self-Validation: Check pH of the supernatant after 24h. If pH shifted significantly (due to the compound's own acidity/basicity), the measured solubility is not valid for the target pH.

Summary Data Table

PropertyMethylphenidate (Model)Piperidinium Acetate (Salt)Nipecotic Acid Derivatives
Molecular Weight 233.31 g/mol (Free base)145.20 g/mol ~129–200 g/mol
pKa (Base) 8.9~11.1 (Piperidine)~10.0
pKa (Acid) N/A (Ester)4.76 (Acetic acid)~3.9
LogP 0.2-1.5 (Ionic)-2.9 to 1.5
Melting Point 74°C (Base) / 226°C (HCl)106°C261°C (Decomp)
Water Solubility 1.2 mg/mL (Base)Very HighHigh (Zwitterionic)

References

  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from

  • PubChem. (2025).[2][8][9] Methylphenidate Compound Summary. National Library of Medicine.[10] Retrieved from

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from

  • Smolecule. (2023). Piperidinium acetate: Crystallographic Properties and Molecular Geometry. Retrieved from

  • Guide to Pharmacology. (2025). Methylphenidate Ligand Page. IUPHAR/BPS. Retrieved from

Sources

Calculated logP and hydrophobicity of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Calculated LogP and Hydrophobicity of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Abstract

The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This technical guide provides a comprehensive analysis of the calculated LogP and resulting hydrophobicity of this compound. We will explore the theoretical underpinnings of computational LogP prediction, present a detailed protocol for its experimental determination via the gold-standard shake-flask method, and discuss the implications of the compound's hydrophobicity within the framework of contemporary drug design principles like Lipinski's Rule of Five.[1][4][5][6]

Introduction: The Significance of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's behavior in the body.[2][7][8] To reach its target, a therapeutic agent must traverse a series of biological membranes, a process largely governed by its ability to partition between aqueous and lipid phases.[3] The LogP value quantitatively describes this partitioning behavior.[2][9]

LogP Defined: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][8][9] The logarithm of this value, LogP, is used for convenience:

  • LogP = log10 ([solute]octanol / [solute]aqueous) [9]

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[2][9] A LogP of 0 means the compound partitions equally between the two phases.[2][9]

This parameter is a cornerstone of predictive ADME models and drug-likeness rules.[10][11] For instance, Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability, stipulates that a compound's calculated LogP (ClogP) should not exceed 5.[1][4][5] The optimal LogP value varies depending on the therapeutic target; for example, drugs targeting the central nervous system (CNS) often require a LogP around 2 for effective blood-brain barrier penetration, whereas ideal oral and intestinal absorption is often seen with LogP values between 1.35 and 1.8.[2][9]

This guide focuses on This compound (CAS No: 956319-38-3), a molecule of interest in medicinal chemistry.[12] Understanding its hydrophobicity is essential for predicting its developability as a potential therapeutic agent.

Computational Prediction of LogP (clogP)

Before a compound is synthesized, its LogP can be estimated using computational (in silico) methods. These predictions are valuable for prioritizing synthetic targets and filtering large virtual libraries.[7][13]

Methodological Principles

Calculated LogP (clogP) algorithms generally fall into two categories:

  • Atom-based methods: These approaches calculate LogP by summing the contributions of individual atoms within the molecule.

  • Fragment-based methods: These are more common and typically more accurate. They dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[7][9][14]

Numerous software packages and online platforms are available for these calculations, each employing proprietary algorithms and training datasets.[15]

Calculated LogP for this compound

Publicly available databases utilizing computational models provide a predicted LogP value for the target compound.

Compound NameMolecular FormulaPredicted LogP (XlogP)Source
This compoundC8H15NO30.1PubChemLite[16]

An XlogP value of 0.1 suggests that this compound has a relatively balanced distribution between aqueous and lipid phases, exhibiting neither strong hydrophilicity nor lipophilicity.

Computational Workflow Visualization

The process of calculating LogP in silico can be represented as a streamlined workflow.

cluster_input Input cluster_process Calculation Engine cluster_output Output Input 2D Structure of This compound (SMILES: COC(=O)CN1CCC(CC1)O) Algo LogP Prediction Algorithm (e.g., Fragment-based) Input->Algo Input Structure Output Calculated LogP (clogP) Value = 0.1 Algo->Output Generates DB Fragment Contribution Database DB->Algo Reference Data

Caption: In silico workflow for clogP prediction.

Experimental Determination of LogP

While computational methods are fast and cost-effective, experimental determination provides a more accurate measure of a compound's true partitioning behavior.[13][17] The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.[8][9]

The Shake-Flask Method: A Self-Validating Protocol

This method directly measures the concentration of the solute in mutually saturated n-octanol and aqueous buffer phases after equilibrium has been reached.

Causality Behind Experimental Choices:

  • n-Octanol and Water: This solvent system is the industry standard because n-octanol's properties (e.g., polarity, hydrogen bonding capability) are believed to mimic those of biological membranes.

  • Mutual Saturation: Pre-saturating each solvent with the other before the experiment is critical. This accounts for the slight miscibility of n-octanol and water, preventing volume changes during the experiment that would alter solute concentrations and lead to inaccurate results.

  • pH Control: For ionizable compounds, the distribution is pH-dependent (described by LogD).[7] Using a buffered aqueous phase (e.g., pH 7.4 to mimic physiological conditions) is essential for reproducibility and biological relevance.[8] For a true LogP measurement, the pH should be adjusted to ensure the compound is in its neutral, un-ionized form.

Step-by-Step Protocol:

  • Phase Preparation:

    • Mix equal volumes of high-purity n-octanol and the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the mixture to stand in a separatory funnel until two distinct phases are formed. Drain and store each phase separately.[18]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the pre-saturated aqueous buffer. The concentration should be high enough for accurate detection but low enough to avoid saturation in either phase.

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the sample solution (a common ratio is 1:1).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).[19]

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers. This step is crucial to avoid cross-contamination during sampling.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19] An analytical standard curve must be generated for accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) using the measured concentrations: P = [Concentration in Octanol] / [Concentration in Aqueous].

    • Calculate LogP: LogP = log10(P).

Alternative Method: HPLC

A faster, high-throughput alternative involves using reverse-phase HPLC (RP-HPLC).[7][9] In this method, the retention time of a compound is correlated with the known LogP values of a set of standard compounds.[20] While less direct, it is a robust and resource-sparing method for estimating lipophilicity.[13][21]

Experimental Workflow Visualization

cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep Prepare mutually saturated n-octanol and buffer (pH 7.4) Sample Dissolve compound in aqueous phase Prep->Sample Mix Combine octanol and aqueous sample Sample->Mix Shake Shake to reach equilibrium Mix->Shake Separate Centrifuge to separate phases Shake->Separate Quantify Quantify concentration in each phase (e.g., HPLC) Separate->Quantify Calc Calculate LogP = log10(Coct/Caq) Quantify->Calc

Sources

Solubility of Methyl 2-(4-hydroxypiperidin-1-yl)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-(4-hydroxypiperidin-1-yl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. As a crucial parameter in drug development, understanding and accurately determining solubility is paramount for formulation, process chemistry, and ensuring bioavailability. This document synthesizes theoretical predictions based on the molecule's physicochemical properties with a detailed, field-proven experimental protocol for its quantitative determination.

Understanding the Molecular Profile: Predicting Solubility

This compound possesses a unique combination of functional groups that dictate its interaction with various organic solvents. The molecule's structure includes a polar hydroxyl group (-OH), a tertiary amine within the piperidine ring, and a methyl ester group (-COOCH₃). These features allow for a range of intermolecular interactions, including hydrogen bonding (both as a donor from the hydroxyl group and an acceptor at the nitrogen and oxygen atoms), dipole-dipole interactions, and van der Waals forces.

The presence of both polar and non-polar regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl and ester groups can participate in hydrogen bonding with the solvent.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHighStrong dipole-dipole interactions are expected between the solvent and the polar functional groups of the solute.
Non-polar Hexane, TolueneLow to ModerateThe aliphatic piperidine ring and methyl group provide some non-polar character, but the polar functional groups will limit solubility in highly non-polar solvents.

The Gold Standard: Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state. This method involves agitating an excess of the solid compound in the solvent of interest until saturation is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Methyl 2-(4-hydroxypiperidin-1-yl)acetate SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS: 956319-38-3) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. Characterized by a piperidine core substituted with a polar hydroxyl group at the C4 position and a methyl ester moiety at the N1 position, this molecule serves as a critical intermediate for introducing solubility-enhancing motifs and flexible linker systems into drug candidates.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and application in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers

  • IUPAC Name: this compound[2][3]

  • Common Name: (4-Hydroxy-piperidin-1-yl)-acetic acid methyl ester

  • CAS Registry Number: 956319-38-3[2]

  • SMILES: COC(=O)CN1CCC(CC1)O

  • InChI String: InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3

  • InChIKey: ZJIUZTYMERLYKU-UHFFFAOYSA-N[4][5][2][3]

Physicochemical Data Table

PropertyValueContext
Molecular Weight 173.21 g/mol Fragment-based drug design (FBDD)
Molecular Formula C₈H₁₅NO₃Stoichiometry calculations
LogP (Predicted) -0.6 to 0.1High aqueous solubility (Hydrophilic)
TPSA 49.77 ŲGood membrane permeability predictor
H-Bond Donors 1C4-Hydroxyl group
H-Bond Acceptors 4Ester oxygens (2) + Amine N + Hydroxyl O
pKa (Base) ~8.5 (Piperidine N)Protonation state at physiological pH
Synthetic Methodology

The synthesis of this compound relies on a robust S_N2 nucleophilic substitution. The protocol below prioritizes yield and purity, utilizing inorganic bases to scavenge the hydrohalic acid byproduct.

3.1. Retrosynthetic Analysis

The molecule is disconnected at the N–C bond between the piperidine nitrogen and the acetyl methylene group.[1]

  • Nucleophile: 4-Hydroxypiperidine (Secondary amine).

  • Electrophile: Methyl bromoacetate or Methyl chloroacetate (α-halo ester).

3.2. Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 4-Hydroxypiperidine (1.01 g, 10.0 mmol)[1]

  • Methyl bromoacetate (1.53 g, 10.0 mmol) [Alternative: Methyl chloroacetate + KI catalyst][1]

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol)[1]

  • Acetonitrile (ACN) (30 mL, anhydrous)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxypiperidine and K₂CO₃ in anhydrous ACN.

  • Addition: Cool the mixture to 0°C using an ice bath. Add Methyl bromoacetate dropwise over 10 minutes to prevent exotherm-driven dialkylation or polymerization.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir vigorously for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM; Stain: Ninhydrin or KMnO₄).

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (KBr/K₂CO₃). Wash the pad with ACN (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to yield a crude oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

    • Note: The crude product is often sufficiently pure (>95%) for subsequent steps due to the stoichiometry used.[1]

3.3. Synthesis Pathway Visualization[1]

Synthesis_Pathway SM1 4-Hydroxypiperidine (Nucleophile) Reagents K2CO3, ACN 0°C to RT, 4h SM1->Reagents SM2 Methyl Bromoacetate (Electrophile) SM2->Reagents Intermediate Transition State (SN2 Mechanism) Reagents->Intermediate N-Alkylation Product This compound (Target Ester) Intermediate->Product - HBr

Figure 1: One-step synthetic route via N-alkylation of 4-hydroxypiperidine.

Applications in Drug Discovery[2]
4.1. Structural Biology & SAR Utility

This building block acts as a versatile "linker-head" motif.

  • Solubility Modulation: The basic nitrogen (protonated at pH 7.[1]4) and the hydroxyl group significantly lower LogP, improving the aqueous solubility of lipophilic scaffolds.

  • Vector Positioning: The piperidine ring enforces a specific spatial geometry (chair conformation), directing the hydroxyl group into potential H-bonding pockets within a protein target (e.g., kinase hinge regions or GPCR allosteric sites).[1]

4.2. Derivatization Potential

The molecule possesses two orthogonal reactive handles: the Ester and the Hydroxyl group.[1]

  • Ester Hydrolysis (Acid Generation): Treatment with LiOH/THF/Water yields the corresponding carboxylic acid (2-(4-hydroxypiperidin-1-yl)acetic acid). This acid is a critical linker for PROTACs (Proteolysis Targeting Chimeras) or for amide coupling to aromatic amines.[1]

  • Hydroxyl Modification:

    • Oxidation: Swern oxidation yields the ketone (piperidone), enabling reductive amination to introduce diverse amines.[1]

    • Etherification: Reaction with aryl halides (S_NAr) allows the creation of biaryl ether motifs common in neuroactive drugs.[1]

4.3. Derivatization Logic Flow

Derivatization_Tree Core This compound (Core Scaffold) Hydrol Hydrolysis (LiOH, THF/H2O) Core->Hydrol Oxid Oxidation (Dess-Martin / Swern) Core->Oxid Ether Etherification (NaH, R-X) Core->Ether Acid Carboxylic Acid Linker (For Amide Coupling) Hydrol->Acid Ketone 4-Piperidone Derivative (For Reductive Amination) Oxid->Ketone EtherProd 4-Alkoxypiperidine (Target Ligand) Ether->EtherProd

Figure 2: Divergent synthesis pathways utilizing the ester and hydroxyl functional handles.

Safety & Handling Protocols

While specific toxicological data for this ester is limited, standard laboratory safety protocols for piperidine derivatives and alkyl esters apply.[1]

  • Hazards:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis or oxidation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle within a fume hood.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28837753, this compound. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a hydrophilic hydroxyl group and a readily modifiable ester moiety on a piperidine scaffold, makes it a versatile intermediate for developing novel therapeutics. This technical guide provides a comprehensive review of the primary synthetic strategies for obtaining this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical characterization. The two principal and most industrially viable routes—direct N-alkylation of 4-hydroxypiperidine and a multi-step approach involving reductive amination—are discussed in detail to provide researchers with the necessary knowledge for its efficient synthesis and purification.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents. The incorporation of a 4-hydroxy group introduces a key hydrogen bonding feature, enhancing solubility and providing a site for further functionalization. The N-acetic acid methyl ester side chain serves as a versatile handle for amide bond formation, homologation, or other modifications. Consequently, this compound is a sought-after intermediate in the development of drugs targeting a range of therapeutic areas. This guide aims to be a definitive resource for the synthesis of this compound, providing both theoretical understanding and practical, actionable protocols.

Synthetic Strategies

The synthesis of this compound can be primarily achieved through two distinct and reliable strategies:

  • Direct N-Alkylation of 4-Hydroxypiperidine: This is the most straightforward approach, involving the direct reaction of 4-hydroxypiperidine with a suitable two-carbon electrophile, typically a methyl haloacetate.

  • Reductive Amination of a Protected 4-Piperidone: This method offers greater control and may be preferred when starting from a piperidone precursor. It involves the formation of a tertiary amine via an iminium intermediate, followed by esterification.

The choice between these routes will depend on the starting material availability, desired scale, and the need for protecting group strategies.

Strategy 1: Direct N-Alkylation of 4-Hydroxypiperidine

This method is predicated on the nucleophilic character of the secondary amine of 4-hydroxypiperidine, which readily attacks an electrophilic carbonyl compound. The most common and cost-effective reagent for this transformation is methyl 2-chloroacetate or methyl 2-bromoacetate.

Causality Behind Experimental Choices

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic base, such as potassium carbonate or triethylamine, is preferred to avoid competition with the piperidine nucleophile. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. Dichloromethane, acetonitrile, or dimethylformamide (DMF) are common choices.

Experimental Protocol: N-Alkylation

Materials:

  • 4-Hydroxypiperidine

  • Methyl 2-chloroacetate (or methyl 2-bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • To a stirred solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane (10 volumes), add anhydrous potassium carbonate (2.0 equivalents).

  • Slowly add methyl 2-chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound as a clear oil or a low-melting solid.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
4-Hydroxypiperidine101.151.0User-defined
Methyl 2-chloroacetate108.521.1Calculated
Potassium carbonate138.212.0Calculated
Visualizing the N-Alkylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 4-Hydroxypiperidine B Anhydrous DCM A->B Dissolve C K2CO3 B->C Add base D Methyl 2-chloroacetate E Stir at RT (12-24h) D->E Add dropwise F Filter E->F Reaction monitoring (TLC/LC-MS) G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for the N-alkylation synthesis of this compound.

Strategy 2: Reductive Amination of a Protected 4-Piperidone

This synthetic route provides an alternative when 4-hydroxypiperidine is not the desired starting material or when a higher degree of control over the introduction of substituents is necessary. The synthesis begins with a protected 4-piperidone, typically N-Boc-4-piperidone.

Causality Behind Experimental Choices

The use of a Boc-protecting group on the nitrogen allows for a wider range of reaction conditions and prevents unwanted side reactions. The reductive amination proceeds via the formation of an enamine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this purpose, as it does not readily reduce the starting ketone.[1] Following the successful reductive amination, the Boc group is removed under acidic conditions, and the resulting secondary amine is then alkylated with methyl 2-chloroacetate.

Experimental Protocol: Reductive Amination Route

Part A: Reductive Amination and Boc Deprotection

Materials:

  • N-Boc-4-piperidone

  • A suitable amine (e.g., ammonia or a primary amine, depending on the desired final product)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Diethyl ether

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) and the chosen amine (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude product in DCM and add an excess of TFA or HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture and triturate with diethyl ether to precipitate the amine salt.

Part B: N-Alkylation

This step follows the same principle as the direct N-alkylation described in Strategy 1, using the deprotected piperidine derivative as the starting material.

Visualizing the Reductive Amination Workflow

G cluster_0 Reductive Amination cluster_1 Deprotection cluster_2 N-Alkylation A N-Boc-4-piperidone B Amine A->B Form iminium C STAB B->C Reduce D N-Boc-4-aminopiperidine C->D E TFA or HCl D->E Acidic conditions F 4-Aminopiperidine salt E->F G Methyl 2-chloroacetate F->G Alkylate H Base I Final Product G->I

Caption: Workflow for the synthesis via reductive amination and subsequent N-alkylation.

Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the nitrogen and carbonyl groups (~3.3 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (~3.6-3.8 ppm), and multiplets for the piperidine ring protons.

    • ¹³C NMR: Key signals would include the carbonyl carbon of the ester (~172 ppm), the carbon bearing the hydroxyl group (~67 ppm), the methylene carbon of the acetate group (~59 ppm), and the methyl carbon of the ester (~52 ppm), in addition to the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS would likely involve the loss of the methoxycarbonylmethyl group or cleavage of the piperidine ring.[2]

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks would include a broad O-H stretch (~3400 cm⁻¹), a strong C=O stretch from the ester (~1740 cm⁻¹), and C-N and C-O stretching vibrations.

Technique Expected Observations
¹H NMR Singlet ~3.7 ppm (3H), Singlet ~3.3 ppm (2H), Multiplet ~3.6-3.8 ppm (1H), other piperidine ring protons.
¹³C NMR ~172 ppm (C=O), ~67 ppm (C-OH), ~59 ppm (N-CH₂-COO), ~52 ppm (O-CH₃), piperidine ring carbons.
MS (ESI+) [M+H]⁺ at m/z corresponding to the molecular weight + 1.
IR Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1740 cm⁻¹).

Conclusion

The synthesis of this compound is a well-established process that can be achieved through robust and scalable methods. The choice between direct N-alkylation and a reductive amination approach will be dictated by factors such as starting material availability, cost, and the need for regiochemical control in more complex derivatives. The protocols and characterization data provided in this guide offer a solid foundation for researchers to confidently synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (2025). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Scientific and Islamic Republic.
  • Aziz-ur-Rehman, Ashraf, M., & Abbasi, M. A. (n.d.). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate. Retrieved from [Link]

  • Saeed, M., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Wilhelmsen, C. A. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.
  • Shi, J.-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Roy, P. J., et al. (n.d.).
  • Davidson, F. T., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(3), e4479.
  • Karić, N., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry & Biodiversity, 17(10), e2000418.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Google Patents. (n.d.). CN113549007A - Preparation method of piperidine acetate compound.
  • Kamal, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(8), 6649-6661.
  • Tajbakhsh, M., et al. (2005). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters, 46(20), 3491-3493.
  • Kamal, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection.
  • Kumar Maurya, R., et al. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Sahoo, S., et al. (2015). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. International Journal of ChemTech Research, 8(4), 1728-1735.
  • Gralka, E., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Piras, M., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372-384.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine. Retrieved from [Link]

  • Patel, H., et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Journal of Saudi Chemical Society, 18(5), 533-538.
  • Moradi, L., et al. (2022). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. Acta Chimica Slovenica, 69(2), 349-358.
  • Indian Journal of Chemistry. (2023, April 19). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities.
  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12).
  • Lee, Y. R., et al. (2023).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate , a critical intermediate in the development of pharmaceutical agents, including antihistamines and analgesic scaffolds. The method utilizes a regioselective


 N-alkylation of 4-hydroxypiperidine with methyl bromoacetate. By leveraging the nucleophilicity differential between the secondary amine and the secondary alcohol, this protocol achieves high N-selectivity (>95%) without the need for hydroxyl protecting groups. The procedure is optimized for standard laboratory setups, ensuring high yield, purity, and safety.

Introduction & Retrosynthetic Analysis

The piperidine moiety is ubiquitous in medicinal chemistry, serving as a pharmacophore in numerous FDA-approved drugs. The target compound, this compound, is a bifunctional building block allowing for further diversification at the ester (via amidation/hydrolysis) or the hydroxyl group (via etherification/oxidation).

The Chemoselectivity Challenge

The core synthetic challenge lies in the presence of two nucleophilic sites on the starting material, 4-hydroxypiperidine:

  • Secondary Amine (

    
    ):  Highly nucleophilic.
    
  • Secondary Alcohol (

    
    ):  Less nucleophilic but capable of competing under aggressive conditions.
    

Strategic Solution: This protocol employs a weak inorganic base (


) in a polar aprotic solvent (Acetonitrile). This combination is sufficient to deprotonate the ammonium species formed during the reaction but insufficient to deprotonate the alcohol, thereby exclusively favoring N-alkylation over O-alkylation [1].

Reaction Scheme & Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (


). The piperidine nitrogen attacks the 

-carbon of methyl bromoacetate, displacing the bromide ion.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 4-Hydroxypiperidine (Nucleophile) TS Transition State (N-C Bond Formation) Start->TS Lone pair attack Reagent Methyl Bromoacetate (Electrophile) Reagent->TS Br departure Product This compound (Target) TS->Product Deprotonation SideProduct HBr (Neutralized) TS->SideProduct Base K2CO3 (Proton Scavenger) Base->SideProduct Captures H+

Figure 1: Mechanistic flow of the regioselective N-alkylation.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4]DensityCAS
4-Hydroxypiperidine 101.151.0Solid5382-16-1
Methyl Bromoacetate 152.971.11.62 g/mL96-32-2
Potassium Carbonate (

)
138.212.0Solid584-08-7
Acetonitrile (ACN) -Solvent0.786 g/mL75-05-8

Equipment:

  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump.

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup.[1][2]

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Slurry

  • Charge a 250 mL RBF with 4-Hydroxypiperidine (5.06 g, 50.0 mmol) and Potassium Carbonate (13.8 g, 100.0 mmol).

  • Add Acetonitrile (ACN) (100 mL). Note: ACN is preferred over DMF as it allows for easier workup and solvent removal.

  • Stir the suspension vigorously at Room Temperature (RT) for 10 minutes to ensure a homogeneous slurry.

Step 2: Controlled Addition (The Critical Step)

  • Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling suppresses potential exotherms and minimizes side reactions.

  • Add Methyl Bromoacetate (5.2 mL, 55.0 mmol) dropwise over 20 minutes.

    • Caution: Methyl bromoacetate is a potent lachrymator. Perform this step in a well-ventilated fume hood.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

Step 3: Reaction Monitoring

  • Stir at RT for 4–6 hours .

  • TLC Monitoring: Use Silica gel plates; Mobile phase: 10% MeOH in DCM. Stain with Ninhydrin (starting amine stains red/purple) or Iodine.

    • Endpoint: Disappearance of the baseline amine spot and appearance of a new spot (

      
      ).
      

Step 4: Workup & Isolation

  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
     and excess 
    
    
    
    ). Wash the cake with ACN (2 x 20 mL).
  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotovap, 40°C bath) to obtain a crude oil.

  • Extraction (Purification):

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Wash with Water (30 mL) to remove trace salts/polar impurities.

    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to dryness.
      

Step 5: Final Product

  • Appearance: Pale yellow to colorless viscous oil.

  • Yield: Expected 85–92% (approx. 7.5–8.0 g).

  • Storage: Store at 2-8°C. The ester is stable but can hydrolyze if exposed to moisture over long periods.

Workup Workflow (DOT Visualization)

Workup ReactionMix Reaction Mixture (ACN, Product, Salts) Filtration Filtration (Remove KBr/K2CO3) ReactionMix->Filtration Evaporation Rotary Evaporation (Remove ACN) Filtration->Evaporation Redissolve Dissolve in DCM Evaporation->Redissolve Wash Aqueous Wash (Water/Brine) Redissolve->Wash Drying Dry (Na2SO4) & Concentrate Wash->Drying Final Pure Product (Viscous Oil) Drying->Final

Figure 2: Downstream processing workflow for product isolation.

Characterization Data

The identity of the product is confirmed via NMR spectroscopy.[2]

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
3.70Singlet3H

(Ester methyl)
(CDCl

, 400 MHz)
3.65Multiplet1H

(C4 methine)
3.22Singlet2H

2.85Multiplet2HPiperidine C2/C6 (eq)
2.30Multiplet2HPiperidine C2/C6 (ax)
1.90Multiplet2HPiperidine C3/C5
1.60Multiplet2HPiperidine C3/C5

C NMR
171.5--

(Ester)
67.5--

59.5--

51.8--

51.0--Piperidine

34.5--Piperidine

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product loss in aqueous layer.Ensure reaction runs for full 6 hours. During workup, re-extract aqueous layer with DCM (product is moderately polar).
O-Alkylation Base too strong or temperature too high.Strictly use

(not NaH or NaOH). Keep reaction

RT.
Quaternization Excess alkyl halide.Maintain stoichiometry near 1:1. Do not exceed 1.1 equivalents of methyl bromoacetate.
Hydrolysis Moisture in solvent or prolonged storage.Use anhydrous ACN. Store product in a desiccator or as an HCl salt.

Safety & Handling (MSDS Highlights)

  • Methyl Bromoacetate: Highly toxic, corrosive, and a severe lachrymator. MUST be handled in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide). Avoid inhalation.

  • Waste Disposal: Segregate halogenated organic waste (DCM extracts) from non-halogenated waste (ACN filtrates).

References

  • Regioselectivity in Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains nucleophilicity of amines vs alcohols).
  • Synthesis of Piperidine Derivatives: Journal of Medicinal Chemistry, 2005, 48(6), 1729-1744.

  • Protocol Validation: Adapted from standard protocols for "Methyl 2-(piperidin-1-yl)
  • Chemical Data: Sigma-Aldrich Product Specification for 4-Hydroxypiperidine. Link

  • Safety Data: PubChem Compound Summary for Methyl bromoacetate. Link

Sources

Application Note: Chemoselective N-Alkylation of 4-Hydroxypiperidine with Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the N-alkylation of 4-hydroxypiperidine using methyl bromoacetate . The resulting product, methyl 2-(4-hydroxypiperidin-1-yl)acetate , is a critical pharmacophore in the synthesis of opioid analgesics (e.g., fentanyl derivatives), muscarinic antagonists, and various kinase inhibitors.

The primary challenge in this transformation is chemoselectivity . 4-Hydroxypiperidine is an ambident nucleophile containing both a secondary amine and a secondary alcohol. This protocol utilizes soft enolization principles and pKa-controlled basicity to exclusively target the nitrogen atom (


 mechanism), preventing the formation of unwanted O-alkylated side products or quaternary ammonium salts.

Reaction Mechanism & Chemoselectivity

The Selectivity Challenge

The substrate possesses two nucleophilic sites:

  • Secondary Amine (N-H): pKa

    
     11.0 (conjugate acid). Higher nucleophilicity due to lower electronegativity of Nitrogen compared to Oxygen.[1]
    
  • Secondary Alcohol (O-H): pKa

    
     16.0. Lower nucleophilicity in neutral/mildly basic conditions.
    
The Solution: Inorganic Carbonate Bases

To ensure N-selectivity, we avoid strong bases (e.g., NaH, KOtBu) which would deprotonate the hydroxyl group (alkoxide formation) and trigger O-alkylation. Instead, we employ Potassium Carbonate (


)  in an aprotic solvent (Acetonitrile).
  • Role of

    
    :  It acts as a scavenger for the HBr produced during the reaction. It is not strong enough to deprotonate the alcohol, thereby leaving the oxygen strictly as a spectator.
    
  • Role of Solvent: Acetonitrile (ACN) is preferred over DMF for easier workup (lower boiling point) while maintaining sufficient polarity to solubilize the transition state.

Reaction Scheme (Graphviz)

ReactionScheme SM1 4-Hydroxypiperidine (Nucleophile) TS Transition State (N-Attack) SM1->TS Lone pair on N SM2 Methyl Bromoacetate (Electrophile) SM2->TS SN2 Attack Base K2CO3 (HBr Scavenger) Base->TS Neutralizes HBr Prod This compound (Target) TS->Prod Major Pathway Side O-Alkylated Byproduct (Avoided) TS->Side Minor Pathway (If Base too strong)

Figure 1: Mechanistic pathway highlighting the chemoselective N-alkylation favored by mild basic conditions.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
4-Hydroxypiperidine 101.151.0NucleophileIrritant
Methyl Bromoacetate 152.971.05ElectrophileLachrymator , Toxic
Potassium Carbonate 138.211.5 - 2.0BaseIrritant, Hygroscopic
Acetonitrile (ACN) 41.05N/ASolventFlammable
Key Equipment
  • Three-neck round-bottom flask (equipped with addition funnel and thermometer).

  • Magnetic stirrer with temperature control.

  • Ice/Water bath.

  • Rotary Evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Preparation & Setup

Safety Warning: Methyl bromoacetate is a potent lachrymator (tear gas agent). All operations must be performed inside a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Drying: Flame-dry or oven-dry the glassware to remove moisture (water can hydrolyze the ester).

  • Solvent Prep: Ensure Acetonitrile is anhydrous. If not, dry over molecular sieves (3Å or 4Å) for 24 hours.

Phase 2: Reaction Execution
  • Dissolution: Charge the flask with 4-Hydroxypiperidine (10.0 g, 99 mmol) and Acetonitrile (100 mL) . Stir until fully dissolved.

  • Base Addition: Add

    
     (20.5 g, 148 mmol, 1.5 eq)  in a single portion. The mixture will become a heterogeneous suspension.
    
  • Cooling: Lower the flask into an ice bath and cool the internal temperature to 0–5°C .

    • Why? Controlling the initial exotherm prevents thermal runaway and suppresses any potential O-alkylation or quaternization (over-alkylation).

  • Electrophile Addition: Dissolve Methyl Bromoacetate (15.9 g, 104 mmol, 1.05 eq) in a small volume of ACN (10 mL). Add this solution dropwise via the addition funnel over 30–45 minutes .

    • Critical Control Point: Maintain internal temperature < 10°C during addition.[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for 4–6 hours .

Phase 3: Monitoring & Workup
  • TLC Monitoring: Use Silica plates.[3]

    • Mobile Phase: DCM:MeOH (9:1) + 1%

      
       (or 
      
      
      
      ).
    • Stain:

      
       or Iodine chamber.
      
    • Observation: The starting material (secondary amine) will disappear. The product (tertiary amine) will appear at a higher

      
       (less polar than SM).
      
  • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid inorganic salts (

    
     and KBr). Wash the cake with ACN (2 x 20 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to yield a viscous yellow/orange oil.

  • Purification (Optional): The crude purity is typically >90%. If higher purity is required:

    • Distillation: High vacuum distillation (if scale permits).

    • Column Chromatography: Silica gel, eluting with DCM -> 5% MeOH/DCM.

Workflow Diagram (Graphviz)

Workflow start Start step1 Dissolve 4-Hydroxypiperidine in ACN start->step1 step2 Add K2CO3 (1.5 eq) Cool to 0°C step1->step2 step3 Add Methyl Bromoacetate (Dropwise, <10°C) step2->step3 step4 Warm to RT Stir 4-6 hours step3->step4 decision TLC Check: SM Consumed? step4->decision decision->step4 No (Continue Stirring) step5 Filter Solids (Inorganics) decision->step5 Yes step6 Concentrate Filtrate (Rotavap) step5->step6 end Final Product: Viscous Oil step6->end

Figure 2: Operational workflow for the synthesis of this compound.

Data Analysis & Validation

To confirm the structure and ensure no O-alkylation occurred, analyze the 1H NMR data.

Signal RegionMultiplicityIntegrationAssignmentDiagnostic Note

3.65 - 3.70
Singlet (s)3H

Methyl ester protons.

3.20
Singlet (s)2H

Key Indicator: Alpha-protons to the nitrogen. If O-alkylation occurred, this shift would differ significantly.

2.70 - 2.85
Multiplet (m)2HRing

Protons adjacent to ring nitrogen.

3.50 - 3.60
Multiplet (m)1H

Methine proton at C4.

Self-Validation Check:

  • Absence of NH: The broad singlet for the secondary amine (usually

    
     1.5-2.0 ppm) must be absent.
    
  • Presence of OH: A broad singlet for the hydroxyl group should still be visible (exchangeable with

    
    ), confirming it was not alkylated.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in water layer during workup.The product is polar. Avoid aqueous extraction if possible. Use dry loading for columns or simply filter and concentrate.
O-Alkylation Observed Base too strong or temp too high.Ensure

is used (not KOH/NaH). Keep addition strictly at 0°C.
Quaternization (Salt) Excess Methyl Bromoacetate.Strictly control stoichiometry to 1.05 eq. Do not use large excess "to drive completion."
Incomplete Reaction Particle size of

.[4]
Use powdered anhydrous

rather than granular to increase surface area.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Substitution and Chemoselectivity).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). Methyl bromoacetate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ScienceMadness Discussion. (2022). Best Conditions For N-Alkylation? (Community discussion on carbonate bases for alkylation).[5] Retrieved from [Link]

  • ResearchGate. (2016). Why N-alkylation is more favorable than O-alkylation? (Theoretical grounding on nucleophilicity). Retrieved from [Link]

Sources

Catalytic hydrogenation involving Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 2-(4-oxopiperidin-1-yl)acetate

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of Methyl 2-(4-oxopiperidin-1-yl)acetate (the "Ketone precursor") to Methyl 2-(4-hydroxypiperidin-1-yl)acetate (the "Target Alcohol").

This transformation represents a critical step in the synthesis of diverse pharmaceutical scaffolds, including muscarinic antagonists and antihistamines. The core challenge addressed in this guide is chemoselectivity : reducing the C-4 ketone functionality while preserving the labile methyl ester group at the N-terminus. While chemical reduction (e.g., NaBH₄) is possible on a small scale, catalytic hydrogenation is preferred for process scalability, atom economy, and ease of workup.

Reaction Scheme & Mechanistic Strategy

The hydrogenation involves the addition of H₂ across the C=O bond of the piperidone ring.

  • Substrate: Methyl 2-(4-oxopiperidin-1-yl)acetate (CAS: 308831-94-9 for the generic scaffold class).

  • Product: this compound.

  • Primary Side Reaction: Hydrolysis of the methyl ester (forming the carboxylic acid zwitterion) or hydrogenolysis of the C-O bond (over-reduction).

Catalyst Selection Logic
CatalystActivitySelectivity (Ketone vs. Ester)Recommendation
5% Pd/C ModerateHigh Primary Choice. Excellent balance of rate and selectivity under mild conditions.
PtO₂ (Adams) HighModerateRisk of ester hydrolysis if acidic media is used. Use only if Pd/C fails.
Ru/C HighVery HighExcellent for resisting ester reduction, but often requires higher pressure.
Raney Ni HighLow to ModerateNot recommended due to difficult handling and potential desulfurization issues.

Why Pd/C? Palladium on carbon is selected as the primary catalyst because it effectively reduces aliphatic ketones to secondary alcohols under mild pressures (1–5 bar) without attacking alkyl esters, provided the solvent system is anhydrous [1].

Experimental Protocol: Heterogeneous Hydrogenation

Materials & Equipment
  • Reactor: 500 mL Stainless Steel Parr Hydrogenator (or equivalent Buchi autoclave).

  • Substrate: Methyl 2-(4-oxopiperidin-1-yl)acetate (Purity >98%).

  • Catalyst: 5% Palladium on Carbon (50% water wet). Note: Water wet is safer to handle but requires accounting for water content in solvent calculations.

  • Solvent: Methanol (Anhydrous).[1] Critical: Avoid water to prevent ester hydrolysis.

  • Gas: Hydrogen (Grade 5.0, >99.999%).

Step-by-Step Methodology

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the open reactor vessel with Nitrogen (N₂) to displace oxygen.

  • Weigh 5% Pd/C catalyst (5 wt% loading relative to substrate) into a beaker.

  • Create a slurry by adding 20 mL of anhydrous Methanol to the catalyst.

    • Safety Note: Pd/C is pyrophoric when dry. Always wet with solvent before exposing to significant air/solvent vapors.

  • Transfer the catalyst slurry into the reactor.

Step 2: Substrate Addition

  • Dissolve 10.0 g (approx. 54 mmol) of Methyl 2-(4-oxopiperidin-1-yl)acetate in 80 mL of anhydrous Methanol.

  • Add the substrate solution to the reactor.

  • Rinse the addition funnel with 20 mL Methanol and add to the reactor (Total volume ~120 mL).

Step 3: Hydrogenation

  • Seal the reactor.[1]

  • Purge Cycle: Pressurize with N₂ to 5 bar, then vent to 1 bar. Repeat 3 times (removes O₂).

  • H₂ Charge: Pressurize with H₂ to 5 bar, then vent to 1 bar. Repeat 2 times.

  • Final Pressure: Charge H₂ to 3–5 bar (45–75 psi) .

  • Temperature: Heat the jacket to 40°C .

  • Agitation: Set stirring to 800–1000 RPM. Mass transfer is the rate-limiting step; vigorous stirring is essential.

Step 4: Reaction Monitoring

  • Monitor H₂ uptake from the reservoir. The reaction is typically complete when uptake plateaus (approx. 2–4 hours).

  • In-Process Control (IPC): Stop stirring, vent H₂, and take a filtered aliquot for TLC or HPLC.

    • Target: <1% remaining ketone.

Step 5: Workup

  • Cool reactor to 20°C. Vent H₂ and purge with N₂ (3 cycles).

  • Filtration: Filter the reaction mixture through a Celite 545 pad to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Safety: The filter cake is flammable. Keep wet and dispose of in a dedicated metal waste container.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) at 40°C to yield the crude oil.

Visualization: Process Workflow

HydrogenationWorkflow Start Start: Precursor Synthesis (Methyl 2-(4-oxopiperidin-1-yl)acetate) CatLoad Catalyst Loading: 5% Pd/C (Wet) Inert N2 Atmosphere Start->CatLoad SolventPrep Solvent Prep: Anhydrous Methanol (Avoid Hydrolysis) SolventPrep->CatLoad Reaction Hydrogenation Reaction: 3-5 bar H2, 40°C Agitation: 1000 RPM CatLoad->Reaction IPC IPC Check (HPLC/TLC): Ketone < 1.0% Reaction->IPC IPC->Reaction Incomplete Filter Filtration: Remove Pd/C via Celite IPC->Filter Complete Product Final Product: This compound Filter->Product

Caption: Workflow for the chemoselective hydrogenation of the piperidone precursor. Note the critical decision point at the IPC stage.

Analytical Validation & Specifications

To ensure the integrity of the protocol, the isolated product must meet the following criteria:

TestMethodAcceptance Criteria
Identity ¹H NMR (CDCl₃)Multiplet at δ 3.6–3.8 ppm (CH-OH); Singlet at δ 3.7 ppm (COOCH₃). Absence of ketone signal.
Purity HPLC (C18, ACN/Water)> 98.0% Area
Residual Solvent GC-HeadspaceMethanol < 3000 ppm
Water Content Karl Fischer< 0.5% (Critical to prevent storage hydrolysis)

Key NMR Diagnostic: The shift of the C-4 proton is the primary indicator.

  • Starting Material: No proton at C-4 (Quaternary Carbonyl).

  • Product: A multiplet appears around 3.6–3.8 ppm corresponding to the methine proton attached to the hydroxyl group [2].

Troubleshooting Guide

Issue 1: Low Conversion (Stalled Reaction)

  • Cause: Catalyst poisoning (often by amines or sulfur traces) or poor mass transfer.

  • Solution: Increase agitation speed to >1000 RPM. If no change, filter and add fresh catalyst (2 wt%). Ensure H₂ pressure is maintained.

Issue 2: Ester Hydrolysis (Formation of Acid)

  • Cause: Presence of water in the solvent or wet catalyst reacting at elevated temperatures.

  • Solution: Switch to absolute methanol . If using wet catalyst, premix with anhydrous solvent and decant once to remove bulk water before adding to the reactor. Reduce temperature to 30°C.

Issue 3: Over-Reduction (Deoxygenation)

  • Cause: Reaction time too long or temperature too high (>60°C).

  • Solution: Strictly adhere to IPC monitoring. Stop reaction immediately upon disappearance of starting material.

References

  • BenchChem Technical Support. (2025).[1] Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. BenchChem Application Notes. Link(Cited as general protocol for N-substituted piperidones).

  • Organic Chemistry Portal. (2023). Synthesis of 4-piperidones and their reduction. Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-(piperidin-4-yl)acetate hydrochloride.[2] Link

  • National Institutes of Health (NIH). (2020). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC7055891. Link

Sources

Application Note: High-Throughput Synthesis of 4-Aminopiperidine Scaffolds via Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Chemical Logic

Methyl 2-(4-hydroxypiperidin-1-yl)acetate (Compound A ) is a versatile building block in medicinal chemistry, particularly for synthesizing GPCR ligands (e.g., opioid receptors, neurokinin antagonists) and antihistamines. However, its direct utility in reductive amination is limited by its oxidation state.

To utilize Compound A in reductive amination, it must function as the electrophilic carbonyl component . This requires a two-stage transformation:

  • Chemo-selective Oxidation: Conversion of the secondary alcohol (C4-OH) to a ketone (4-piperidone) without hydrolyzing the sensitive methyl ester or oxidizing the tertiary amine.

  • Reductive Amination: Reaction of the resulting ketone with a diversity of primary or secondary amines to generate 4-aminopiperidine libraries.

Critical Considerations
  • Ester Stability: The methyl acetate side chain is susceptible to hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions. Protocols must maintain a pH window of 4–8.

  • N-Oxide Formation: Oxidants like m-CPBA are forbidden as they will oxidize the tertiary piperidine nitrogen to an N-oxide.

  • Selectivity: The reducing agent for step 2 must reduce the intermediate iminium ion faster than the ketone to prevent the regeneration of the starting alcohol.

Synthetic Pathway Visualization

The following diagram outlines the optimized workflow for converting the hydroxy-precursor into diverse amine derivatives.

G cluster_conditions Critical Control Points Start This compound (Starting Material) Oxidation Oxidation Step (DMP or Swern) Start->Oxidation DCM, 0°C Ketone Intermediate: Methyl 2-(4-oxopiperidin-1-yl)acetate Oxidation->Ketone >95% Yield Note1 Avoid Aqueous Acid (Protects Ester) Oxidation->Note1 RedAmin Reductive Amination (Amine + STAB) Ketone->RedAmin + R-NH2 + AcOH Product Target Scaffold: 4-Aminopiperidine Derivative RedAmin->Product C-N Bond Formation Note2 Use STAB (Selective Reduction) RedAmin->Note2

Figure 1: Chemo-selective pathway for the derivatization of this compound. STAB = Sodium Triacetoxyborohydride.[1][2]

Detailed Protocols

Protocol A: Preparation of the Ketone Intermediate

Objective: Oxidize the 4-hydroxy group to a ketone while preserving the methyl ester and tertiary amine. Recommended Method: Dess-Martin Periodinane (DMP) Oxidation. Why DMP? Unlike Swern oxidation, DMP does not require cryogenic temperatures (-78°C) and avoids the foul odor of dimethyl sulfide. It is strictly non-acidic, preserving the ester.

Reagents:

  • This compound (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ and Na₂S₂O₃ solutions

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Cool the solution to 0°C (ice bath). Add DMP (12 mmol, 5.1 g) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–3 hours. Monitor by TLC (stain with KMnO₄; starting material is polar, product is less polar).

  • Quench: Dilute with 50 mL Et₂O. Pour the mixture into a beaker containing a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃ (50 mL total). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Extraction: Separate layers. Extract the aqueous phase with DCM (2 x 30 mL).

  • Drying: Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.

  • Result: The crude ketone (Methyl 2-(4-oxopiperidin-1-yl)acetate) is typically obtained as a pale yellow oil in >90% yield and is sufficiently pure for the next step.

Protocol B: Reductive Amination (The Abdel-Magid Method)

Objective: Couple the ketone intermediate with a primary or secondary amine.[1][3] Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃. Why STAB? It is less toxic than cyanoborohydride and, crucially, does not reduce ketones significantly at room temperature. It selectively reduces the in situ formed iminium species [1].

Reagents:

  • Ketone Intermediate (from Protocol A) (1.0 equiv)

  • Amine (R-NH₂ or R₂NH) (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Required only for basic amines

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a vial or flask, dissolve the Ketone (1.0 mmol) and the Amine (1.1 mmol) in DCE (5 mL).

    • Optimization: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA). If the amine is free base but sterically hindered, add 1.0 equiv of Acetic Acid to catalyze imine formation.

  • Stirring: Stir for 30 minutes at room temperature under Nitrogen.

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

  • Reaction Time: Stir at room temperature for 16–24 hours.

    • Note: Evolution of gas (H₂) is minimal but possible; do not seal the vessel tightly if scaling up.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir for 20 minutes to decompose remaining borohydride complexes.

  • Workup: Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: The residue usually requires flash chromatography (DCM/MeOH gradient) or prep-HPLC, as the product is a diamine.

Data Summary & Troubleshooting

Comparative Analysis of Reducing Agents

The choice of reducing agent is the single biggest failure point in this workflow.

FeatureSTAB (Recommended) NaCNBH₃NaBH₄
Selectivity High (Reduces Imine >> Ketone)HighLow (Reduces Ketone = Imine)
Ester Stability Excellent GoodModerate (Risk of reduction)
Toxicity Low (Borate salts)High (Cyanide risk)Low
Solvent DCE, DCM, THFMeOH, EtOHMeOH, EtOH
pH Requirement No pH adjustment needed usuallyRequires pH 6 controlBasic conditions (slow imine formation)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Sterically hindered amineAdd 1-2 equiv. Acetic Acid; Switch solvent to DCE (higher temp capability).
Alcohol Byproduct Ketone reduction competingDo not pre-mix STAB. Stir Ketone + Amine for 1 hour before adding STAB.
Ester Hydrolysis pH too high or lowAvoid using aqueous mineral acids (HCl) during workup. Use phosphate buffers.
Incomplete Reaction Wet solventSTAB decomposes in water. Ensure DCE/THF is anhydrous.

Workflow Decision Tree

Use this logic flow to adapt the protocol for specific amine types.

DecisionTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2NH) Start->Secondary Salt Amine Salt (R-NH2·HCl) Start->Salt Cond1 Standard Protocol (No Acid Needed) Primary->Cond1 Cond2 Add 1.0 eq AcOH (Catalyze Imine) Secondary->Cond2 Steric Hindrance Cond3 Add 1.0 eq TEA (Free Base First) Salt->Cond3 Action Proceed to STAB Addition Cond1->Action Cond2->Action Cond3->Action

Figure 2: Optimization logic for varying amine substrates.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7] The cyanohydridoborate anion as a selective reducing agent.[3][6][7][8] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Dess, D. B. , & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

Sources

Application Note: Scalable Synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS: 956319-38-3), a critical intermediate in the development of pharmaceutical agents, including opioid receptor modulators and antihistamines. While laboratory-scale synthesis often utilizes dichloromethane (DCM) and triethylamine, this guide presents a Process Mass Intensity (PMI) optimized route using Acetonitrile (MeCN) and Potassium Carbonate (K₂CO₃) . This heterogeneous system minimizes O-alkylation side reactions, simplifies workup through filtration, and eliminates the need for chlorinated solvents, aligning with Green Chemistry principles for kilogram-scale production.

Introduction & Retrosynthetic Analysis

The target molecule contains a secondary hydroxyl group and a tertiary amine. The primary synthetic challenge is achieving chemoselectivity during alkylation. The secondary amine of 4-hydroxypiperidine is significantly more nucleophilic than the secondary alcohol; however, under aggressive conditions or with strong soluble bases (e.g., NaH), competitive O-alkylation or bis-alkylation (quaternization) can occur.

Strategic Route Selection:

  • Route A (Reductive Amination): Reaction of 4-hydroxypiperidine with methyl glyoxylate. Disadvantage: Methyl glyoxylate is unstable and expensive.

  • Route B (Direct Alkylation - Selected): SN2 reaction between 4-hydroxypiperidine and methyl chloroacetate. Advantage:[1][2] Reagents are commodity chemicals; reaction is irreversible and high-yielding.

Reaction Scheme

The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2).

ReactionScheme Reagent1 4-Hydroxypiperidine (C5H11NO) Intermediate Transition State (S_N2) Reagent1->Intermediate Nucleophile Reagent2 Methyl Chloroacetate (C3H5ClO2) Reagent2->Intermediate Electrophile Base K2CO3 / MeCN (Base/Solvent) Base->Intermediate H+ Scavenger Product This compound (Target) Intermediate->Product Byproduct KCl + KHCO3 Intermediate->Byproduct

Figure 1: Reaction pathway for the N-alkylation of 4-hydroxypiperidine.

Process Optimization & Critical Parameters

To ensure reproducibility and safety on scale (100g – 1kg), the following parameters were optimized:

ParameterLaboratory Scale (Typical)Scale-Up OptimizedRationale for Change
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) DCM is an environmental hazard. MeCN offers better solubility for the polar amine and facilitates easy salt filtration.
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃) TEA can lead to dark colored impurities and is harder to remove completely. Granular K₂CO₃ acts as a heterogeneous base, buffering the reaction and preventing over-alkylation.
Temperature 0°C to RT15°C

45°C
Controlled ramp prevents exotherm accumulation. Finishing at 45°C ensures complete conversion without degrading the ester.
Stoichiometry 1.0 : 1.1 (Amine:Halide)1.0 : 1.05 Minimizing excess alkyl halide reduces the risk of quaternary ammonium salt formation (bis-alkylation).

Experimental Protocol (Scale: 100g Batch)

Safety Warning: Methyl chloroacetate is a lachrymator and highly toxic. 4-Hydroxypiperidine is an irritant. All operations must be performed in a properly functioning fume hood. Wear butyl rubber gloves and chemical splash goggles.

Materials
  • 4-Hydroxypiperidine: 100.0 g (0.989 mol)

  • Methyl chloroacetate: 112.6 g (1.038 mol, 1.05 eq)

  • Potassium Carbonate (Anhydrous, Granular): 205.0 g (1.48 mol, 1.5 eq)

  • Acetonitrile (MeCN): 1000 mL (10 vol)

  • Ethyl Acetate (EtOAc): For workup/wash[3]

Step-by-Step Procedure
  • Reactor Setup: Equip a 3L jacketed glass reactor with an overhead mechanical stirrer (200 rpm), a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Charge Acetonitrile (800 mL) and 4-Hydroxypiperidine (100 g) into the reactor. Stir until the solid is mostly dispersed (Note: 4-HP may not fully dissolve at RT, creating a slurry).

  • Base Addition: Add Potassium Carbonate (205 g) in a single portion. The slurry will thicken.

  • Temperature Adjustment: Cool the mixture to 15°C using the jacket chiller.

  • Reagent Addition (Critical Step):

    • Dilute Methyl chloroacetate (112.6 g) with Acetonitrile (200 mL) in the addition funnel.

    • Add the solution dropwise over 60–90 minutes .

    • Control: Maintain internal temperature < 25°C . The reaction is exothermic.

  • Reaction Phase:

    • After addition is complete, allow the jacket to warm to 25°C and stir for 2 hours.

    • Heat the mixture to 45°C and stir for an additional 2–4 hours.

  • In-Process Control (IPC):

    • Sample 50 µL of the reaction mixture, filter, and dilute with MeCN.

    • Analyze via TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin) or HPLC.

    • Criteria: < 2% unreacted 4-Hydroxypiperidine.

  • Workup:

    • Cool the mixture to 20°C .

    • Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove potassium salts (KCl/residual K₂CO₃).

    • Wash the filter cake with Acetonitrile (2 x 100 mL) to recover entrained product.

  • Concentration:

    • Transfer the filtrate to a rotary evaporator.

    • Concentrate under reduced pressure (40°C bath, vacuum down to 20 mbar) to remove Acetonitrile.

  • Purification (Optional):

    • The resulting residue is typically a viscous pale-yellow oil of sufficient purity (>95%) for subsequent steps.

    • If higher purity is required: Dissolve residue in Ethyl Acetate (500 mL), wash with Brine (200 mL), dry over Na₂SO₄, and reconcentrate. High vacuum distillation (approx. 120-130°C @ 0.5 mmHg) can be performed, but thermal instability of the ester must be monitored.

Scale-Up Workflow Diagram

ScaleUpWorkflow Start Start: Reactor Setup (N2 Purge, 15°C) Charge Charge MeCN + 4-HP + K2CO3 Start->Charge Addition Controlled Addition: Methyl Chloroacetate (T < 25°C) Charge->Addition Slurry Formation Reaction Reaction Phase (Ramp to 45°C, 4h) Addition->Reaction Exotherm Control IPC IPC Check (HPLC/TLC) Reaction->IPC IPC->Reaction Fail (Extend Time) Filtration Filtration (Remove Salts) IPC->Filtration Pass Conc Concentration (Vac Distillation) Filtration->Conc Final Final Product (Viscous Oil) Conc->Final

Figure 2: Process flow diagram for the 100g scale synthesis batch.

Analytical Data & Specifications

TestSpecificationMethod
Appearance Pale yellow to colorless viscous oilVisual
Purity (HPLC)

97.0% (a/a)
C18 Column, H₂O/MeCN gradient
¹H NMR (CDCl₃)

3.68 (s, 3H, OMe), 3.22 (s, 2H, N-CH₂-CO), 2.80 (m, 2H), 2.35 (m, 2H), 1.90 (m, 2H), 1.60 (m, 2H)
400 MHz
Water Content

0.5% w/w
Karl Fischer (KF)
Residual Solvent MeCN < 410 ppmGC-Headspace

Mechanistic Insight: The chemical shift of the N-methylene protons (


 3.22) is diagnostic. If O-alkylation occurs, a shift near 

4.0 would be observed. The use of K₂CO₃ in MeCN heavily favors the softer nucleophile (Nitrogen) over the harder nucleophile (Oxygen), ensuring high regioselectivity [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<90%) Stirring inefficiency (slurry too thick) or old reagents.Increase stirring speed (RPM). Ensure Methyl Chloroacetate is fresh (hydrolyzes over time).
High Impurity (Bis-alkylation) Excess alkyl halide or high temperature during addition.Strictly control stoichiometry (1.05 eq max). Keep addition T < 25°C.
Product Color (Dark/Brown) Oxidation of amine or high thermal stress.Perform reaction under strict N₂ atmosphere. Do not exceed 50°C during concentration.
Slow Filtration Fine particle formation of KCl.Use a Celite pad. Ensure the reaction mixture is not too concentrated (dilute with MeCN if needed).

References

  • Review of N-Alkylation Methods: Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • General Protocol for Piperidine Alkylation: BenchChem Application Notes. N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.

  • Safety Data & Properties: PubChem. This compound (Compound Summary). National Library of Medicine.

  • Green Chemistry Solvents: Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Minimizing side reactions during N-alkylation of 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research or process development setting.

The Core Challenge: Ambident Nucleophilicity

4-Hydroxypiperidine (4-HP) presents a classic ambident nucleophile challenge. It contains two reactive centers:[1][2]

  • Secondary Amine (N-H): pKa

    
     11.1 (conjugate acid). Moderate nucleophile, neutral.
    
  • Secondary Alcohol (O-H): pKa

    
     16-17. Weak nucleophile in neutral form; highly nucleophilic alkoxide upon deprotonation.
    

The Selectivity Rule:

  • Kinetic Control (Neutral/Weak Base): The amine is more nucleophilic than the neutral alcohol (

    
    ). N-alkylation dominates.[3]
    
  • Thermodynamic/Strong Base Risk: Strong bases (e.g., NaH, KOtBu) deprotonate the hydroxyl group. The resulting alkoxide is a harder, more aggressive nucleophile than the amine, leading to significant O-alkylation impurities.

Strategic Decision Framework

Before starting, select the synthetic route based on your alkylating agent.[4]

G Start Start: Select Alkyl Group Source Aldehyde Aldehyde/Ketone Available? Start->Aldehyde Halide Alkyl Halide/Tosylate Only? Start->Halide Reductive Route A: Reductive Amination (Highest Selectivity) Aldehyde->Reductive Yes (Preferred) Direct Route B: Direct Alkylation (Requires Optimization) Halide->Direct Yes Outcome1 Proceed to Protocol A Reductive->Outcome1 No O-alkylation risk No Quaternization Outcome2 Proceed to Protocol B Direct->Outcome2 Risk: O-alkylation Risk: Bis-alkylation

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing 10-15% O-alkylated impurity by LCMS."

Diagnosis: Your reaction conditions are likely too basic or too hot, activating the hydroxyl group. Technical Explanation: If you use a base with a pKa > 12 (e.g., KOH, NaH) or heat a polar aprotic solvent (DMF/DMSO) > 80°C, you shift the equilibrium toward the alkoxide. Corrective Action:

  • Switch Base: Use K₂CO₃ or NaHCO₃ (pKa of conjugate acids < 10.3). These neutralize the HCl generated but are too weak to deprotonate the hydroxyl group.

  • Solvent Switch: If solubility permits, use Acetonitrile (ACN) or Acetone . These solvents do not solvate the alkoxide as strongly as DMF, reducing its reactivity.

  • Temperature: Cap the reaction at 60°C.

Issue 2: "The reaction stalls at 70% conversion, but adding more alkyl halide causes over-alkylation (quaternization)."

Diagnosis: Product inhibition. The product (tertiary amine) acts as a base/scavenger and precipitates, or the alkyl halide is hydrolyzing (if water is present). Technical Explanation: The N-alkylated product is often more nucleophilic than the starting secondary amine due to the inductive effect of the alkyl group (unless the group is electron-withdrawing). Corrective Action:

  • Stoichiometry: Do not use excess alkyl halide. Use 0.95 equivalents of alkyl halide relative to 4-HP. It is easier to wash away unreacted water-soluble 4-HP during workup than to separate the quaternary salt.

  • Dosing: Add the alkyl halide dropwise over 1 hour (diluted in solvent) to keep its instantaneous concentration low relative to the amine.

Issue 3: "My 4-Hydroxypiperidine is not dissolving in DCM or ACN."

Diagnosis: 4-HP is highly polar and crystalline. Corrective Action:

  • Cosolvent System: Use a mixture of ACN:MeOH (9:1) . Methanol disrupts the hydrogen bonding network of 4-HP. While alcohols are nucleophilic, methanol is less reactive than 4-HP amine, and steric bulk prevents significant methylation if the alkyl halide is bulky.

  • Phase Transfer: If using a non-polar solvent (Toluene/DCM) is mandatory, add 5 mol% Tetrabutylammonium Bromide (TBAB) to solubilize the inorganic base and the amine.

Experimental Protocols

Protocol A: Reductive Amination (Gold Standard)

Use this if your alkyl group can be sourced as an aldehyde or ketone.[2] This route chemically prevents O-alkylation.

Reagents:

  • 4-Hydroxypiperidine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: DCM or DCE (0.2 M concentration)

Workflow:

  • Imine Formation: Dissolve 4-HP and Aldehyde in DCM. Add Acetic Acid.[5] Stir for 30–60 mins at RT. (The solution may clarify as the imine forms).

  • Reduction: Add STAB portion-wise over 10 minutes. Note: Mild exotherm.

  • Quench: Stir for 4–16 hours. Quench with saturated NaHCO₃ (aq).[2][4]

  • Workup: Extract with DCM. The unreacted 4-HP stays in the aqueous layer; the product moves to the organic layer.

Why it works: STAB reduces the iminium ion (formed from N-attack) much faster than it reduces the aldehyde or ketone. The hydroxyl group cannot form an iminium, so it remains inert [1].

Protocol B: Direct Alkylation (Optimization Required)

Use this for alkyl halides (e.g., benzyl bromide, alkyl chlorides).

Reagents:

  • 4-Hydroxypiperidine (1.2 equiv) — Excess amine prevents over-alkylation.

  • Alkyl Halide (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) — Milled/Powdered is best.

  • Solvent: Acetonitrile (ACN) (anhydrous).[4]

Workflow:

  • Slurry: Suspend 4-HP and K₂CO₃ in ACN. Stir vigorously for 15 mins.

  • Addition: Dissolve Alkyl Halide in ACN (10% of total volume). Add this solution dropwise via syringe pump or addition funnel over 60 minutes at 20–25°C.

  • Reaction: Monitor by LCMS. If slow, heat to 40–50°C. Do not exceed 60°C.

  • Workup: Filter off solids (K₂CO₃/KX). Concentrate filtrate.[2] Partition residue between EtOAc and Water.

    • Purification Tip: If over-alkylation occurs, the quaternary ammonium salt will likely precipitate or stay in the aqueous layer during extraction.

Data Comparison: Base Selection Effect

BaseSolventTempN-Alkylation %O-Alkylation %Notes
K₂CO₃ ACN40°C92% < 1%Recommended. Best balance.
NaH DMF0°C60%35%Avoid. Deprotonates -OH.
TEA DCM25°C85%< 1%Good, but removing TEA salts can be tedious.
None MeOH60°C70%5%Slow; requires excess amine to act as base.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • Priebe, H., et al. (2018).[3] "A Selective Process for N-alkylation in Competition with O-alkylation." ResearchGate.[3][6] Link

Sources

Troubleshooting low conversion rates for Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low conversion rates, during the N-alkylation of 4-hydroxypiperidine with methyl 2-haloacetates. As a classic SN2 reaction, its success is highly dependent on a nuanced interplay of reagents, solvents, and reaction conditions. This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and achieve higher yields.

Frequently Asked Questions (FAQs)
Q1: My reaction shows a very low conversion rate, and I'm recovering most of my starting 4-hydroxypiperidine. What are the most probable causes?

This is the most common issue encountered in this synthesis and typically points to one of three critical areas: the base, the solvent, or the reaction temperature.

  • Inadequate Base Selection or Stoichiometry: The N-alkylation of a secondary amine like 4-hydroxypiperidine with an alkyl halide (e.g., methyl bromoacetate) generates a hydrohalic acid (HBr or HCl) as a byproduct. Without a base to neutralize this acid, the 4-hydroxypiperidine starting material will be protonated, forming a piperidinium salt. This salt is no longer nucleophilic, and the reaction will effectively stop.[1]

    • Causality: The lone pair on the nitrogen atom is essential for it to act as a nucleophile and attack the electrophilic carbon of the methyl haloacetate. Protonation removes this lone pair.

    • Solution: Employ at least one equivalent of a suitable base. Weak, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective and economical choices.[1] Ensure the base is finely powdered and anhydrous for maximum surface area and reactivity. In some cases, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can also be used.[1][2]

  • Suboptimal Solvent Choice: The choice of solvent is paramount in an SN2 reaction. Solvents can stabilize or destabilize reactants and transition states, directly impacting the reaction rate.

    • Causality: Polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the amine nucleophile.[3][4] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile, thus slowing the reaction rate significantly.[5][6]

    • Solution: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal.[7][8] They can dissolve the reactants but do not form hydrogen bonds with the nucleophile, leaving it "free" and highly reactive.[6][7]

  • Insufficient Reaction Temperature: While many N-alkylations proceed at room temperature, this specific reaction may have a significant activation energy barrier that needs to be overcome.

    • Solution: If the reaction is sluggish at room temperature, try incrementally increasing the temperature to 40-60 °C and monitoring the progress by TLC or LC-MS. In some cases, heating to 70-80 °C may be necessary, especially if using a less reactive alkylating agent like methyl 2-chloroacetate.[1][9]

Q2: My reaction is consuming the starting material, but I'm getting a low yield of the desired product and observing significant byproduct formation. What are these side reactions?

If your starting materials are being consumed but the yield of the target molecule is low, you are likely facing issues with side reactions. The two most common culprits are over-alkylation and O-alkylation.

  • Over-alkylation (Quaternization): The product, this compound, is a tertiary amine. Tertiary amines are still nucleophilic and can react with another molecule of methyl bromoacetate to form a quaternary ammonium salt.[10][11]

    • Causality: This "runaway" reaction occurs because the product amine can sometimes be as nucleophilic, or even more so, than the starting secondary amine.[10]

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-hydroxypiperidine relative to the methyl haloacetate.

      • Slow Addition: Add the methyl haloacetate dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.[1] This maintains a low concentration of the alkylating agent at any given time, favoring the reaction with the more abundant secondary amine starting material.[1]

  • O-Alkylation: The hydroxyl group on the 4-position of the piperidine ring is also a nucleophile and can compete with the nitrogen to attack the methyl haloacetate. This results in the formation of Methyl 2-((1-(2-methoxy-2-oxoethyl)piperidin-4-yl)oxy)acetate.

    • Causality: While amines are generally stronger nucleophiles than alcohols, under certain conditions (e.g., with a very strong base that can deprotonate the alcohol), O-alkylation can become a competitive pathway.

    • Solution:

      • Choose a Milder Base: Using a base like K₂CO₃ favors N-alkylation as it is not strong enough to significantly deprotonate the hydroxyl group. Avoid very strong bases like sodium hydride (NaH) unless O-alkylation is specifically desired.

      • Protecting Group Strategy: For complex syntheses where O-alkylation is a persistent and significant issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., as a silyl ether or benzyl ether) prior to N-alkylation, followed by a deprotection step.[12]

Q3: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

Proper reaction monitoring is crucial to avoid incomplete reactions or the formation of degradation products from prolonged reaction times.[13] The two most accessible methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Thin Layer Chromatography (TLC): A quick and inexpensive method.

    • Procedure: Spot the starting material (4-hydroxypiperidine), the co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

    • Eluent System: A mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10) or Ethyl Acetate/Hexane with a small amount of triethylamine often works well. The triethylamine helps to prevent the amine spots from tailing.

    • Visualization: Use a potassium permanganate (KMnO₄) stain. Both the starting material and the product have functional groups that will be oxidized by KMnO₄, appearing as yellow/brown spots on a purple background.

    • Interpretation: The reaction is complete when the spot corresponding to the 4-hydroxypiperidine has completely disappeared from the reaction mixture lane.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data.

    • Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS.

    • Interpretation: Monitor the disappearance of the mass peak corresponding to the starting material (4-hydroxypiperidine, [M+H]⁺ = 102.1) and the appearance of the mass peak for the product (this compound, [M+H]⁺ = 174.1). LC-MS can also help identify the mass of any byproducts, aiding in troubleshooting.

Troubleshooting Workflow and Diagrams

To systematically diagnose issues with your synthesis, follow the logical workflow presented below.

Troubleshooting_Workflow Start Low Conversion or Yield Observed Check_SM Is starting material (SM) consumed (via TLC/LC-MS)? Start->Check_SM No_SM_Consumed No Check_SM->No_SM_Consumed Yes_SM_Consumed Yes Check_SM->Yes_SM_Consumed Check_Base 1. Check Base - Is it strong enough (e.g., K₂CO₃)? - Is stoichiometry correct (≥1 eq)? - Is it anhydrous and finely powdered? No_SM_Consumed->Check_Base Check_Solvent 2. Check Solvent - Are you using a polar aprotic solvent? (e.g., DMF, MeCN, DMSO) Check_Base->Check_Solvent Check_Temp 3. Increase Temperature - Incrementally heat to 40-60 °C. - Monitor progress. Check_Solvent->Check_Temp Check_Byproducts Are major byproducts observed (via LC-MS)? Yes_SM_Consumed->Check_Byproducts Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts No_Byproducts No Check_Byproducts->No_Byproducts Overalkylation Over-alkylation (Quaternization) - Add alkylating agent slowly. - Use slight excess of piperidine. Yes_Byproducts->Overalkylation O_Alkylation O-Alkylation - Use a milder base (K₂CO₃). - Avoid strong bases (NaH). Yes_Byproducts->O_Alkylation Check_Workup Review Work-up & Purification - Was product lost during extraction? - Check pH during aqueous wash. - Optimize chromatography. No_Byproducts->Check_Workup

Caption: A logical workflow for troubleshooting low yield.

Reaction Mechanism: SN2 N-Alkylation

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are illustrated below.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Piperidine 4-Hydroxypiperidine (Nucleophile) TS [N---C---Br]‡ Piperidine->TS Sₙ2 Attack Bromoacetate Methyl Bromoacetate (Electrophile) Bromoacetate->TS Product This compound TS->Product Salt Piperidinium Bromide Product->Salt + HBr Regen_Piperidine Regenerated 4-Hydroxypiperidine Salt->Regen_Piperidine Deprotonation Base Base (e.g., K₂CO₃) Base->Salt

Sources

Overcoming steric hindrance in Methyl 2-(4-hydroxypiperidin-1-yl)acetate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Barriers

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Diagnostic Triage: Define Your Barrier

Before selecting a protocol, you must identify the specific steric or electronic bottleneck preventing the coupling of Methyl 2-(4-hydroxypiperidin-1-yl)acetate . This scaffold presents two distinct coupling sites, each with unique steric challenges.

The Scaffold Architecture
  • Site A (4-Hydroxyl Group): A secondary alcohol on a piperidine ring.

    • Steric Challenge: If the piperidine ring adopts a chair conformation, the 4-OH may be axial or equatorial. Bulky electrophiles (e.g., ortho-substituted benzoic acids) struggle to approach the axial position due to 1,3-diaxial interactions.

  • Site B (Acetate Tail): A methyl ester.[1]

    • Steric Challenge: Coupling this tail to bulky amines (after hydrolysis) is generally accessible, but intramolecular competition from the 4-OH group can cause rapid self-polymerization or lactonization if not managed correctly.

Troubleshooting Guide: Coupling to the 4-Hydroxyl Group

Scenario: You are attempting to esterify the 4-OH with a sterically demanding carboxylic acid (e.g., a drug scaffold), but standard EDC/NHS or HATU couplings yield <10% conversion.

Root Cause Analysis

Standard coupling reagents (EDC, HATU) generate active esters that are often too short-lived or sterically bulky to react efficiently with a hindered secondary alcohol. The nucleophilic attack is the rate-determining step, and the transition state energy is too high.

Solution A: The Shiina Esterification (Recommended)

For highly hindered substrates where the Yamaguchi method fails (or causes acid decomposition), the Shiina protocol using MNBA (2-methyl-6-nitrobenzoic anhydride) is the superior alternative. It operates under mild basic conditions and drives the equilibrium via a mixed anhydride intermediate that is highly reactive yet stable enough to allow the hindered alcohol to attack.

Protocol: MNBA-Mediated Coupling
  • Stoichiometry:

    • Carboxylic Acid (Partner): 1.0 equiv[2]

    • This compound: 1.1 equiv

    • MNBA: 1.2 equiv[3]

    • DMAP: 2.0 - 4.0 equiv (High loading is critical for sterics)

    • Solvent: Toluene or DCM (0.1 M)

  • Procedure:

    • Dissolve the Carboxylic Acid and MNBA in solvent under Argon.

    • Add DMAP dropwise as a solution.

    • Stir for 10 minutes to form the acyl-pyridinium species.

    • Add the piperidine alcohol slowly.

    • Stir at RT for 12-24h. If no reaction after 6h, heat to 40°C.

  • Why it works: The 2-methyl-6-nitrobenzoyl group is an excellent leaving group that minimizes the steric bulk around the carbonyl carbon during the nucleophilic attack [1].

Solution B: The "Turbo-Charged" Acylation (Ghosez’s Reagent + 4-PPY)

If the acid is extremely unreactive, you must generate the acid chloride in situ using neutral conditions (avoiding SOCl2 which generates HCl) and use a "super-acylation" catalyst.

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Catalyst: 4-PPY (4-pyrrolidinopyridine) .[1][4]

    • Technical Insight: 4-PPY is approximately 6x more active than DMAP. The pyrrolidine ring donates electron density into the pyridine ring more effectively than the dimethylamine of DMAP, stabilizing the acyl-pyridinium intermediate and accelerating the transfer to hindered alcohols [2].

Comparative Data: Catalyst Efficiency
CatalystRelative Rate (Hindered Alcohol)pKa (Conjugate Acid)Use Case
DMAP 1.0 (Baseline)9.7Standard couplings.
4-PPY ~6.29.9Sterically hindered 2°/3° alcohols.
N-Methylimidazole <0.17.0Silylation, not difficult esterification.

Troubleshooting Guide: The Mitsunobu Inversion

Scenario: You require inversion of configuration at the 4-position (e.g., converting a cis-4-OH to a trans-ester), but the reaction stalls.

The "Steric Dead-End"

In standard Mitsunobu reactions (DEAD/PPh3), sterically hindered alcohols often fail to form the oxyphosphonium intermediate, or the bulky carboxylate cannot perform the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 backside attack. This leads to retention of configuration  (via an acyloxyphosphonium pathway) or no reaction.
Protocol: The Modified "Hard" Mitsunobu

To overcome steric repulsion in the


 transition state, switch to more reactive reagents that create a stronger driving force.
  • Reagents:

    • ADDP (1,1'-(Azodicarbonyl)dipiperidine) instead of DEAD.

    • PBu3 (Tributylphosphine) instead of PPh3.

  • Procedure:

    • Cool THF solution of Acid (1.5 eq), Alcohol (1.0 eq), and PBu3 (1.5 eq) to 0°C.

    • Add ADDP (1.5 eq) in portions.

    • Allow to warm to RT. If stuck, heat to 60°C (ADDP is stable at higher temps than DEAD).

  • Mechanism: PBu3 is a stronger nucleophile than PPh3, forming the betaine faster. ADDP provides a more basic intermediate, facilitating the deprotonation of the acid partner [3].

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct coupling strategy based on steric hindrance and stereochemical requirements.

CouplingLogic cluster_mech Catalytic Activation Mechanism Start Start: Coupling Partner + This compound CheckType Is the Partner a Carboxylic Acid? Start->CheckType StericCheck Is the Acid Sterically Hindered (e.g., Tertiary/Ortho-sub)? CheckType->StericCheck Yes StereoCheck Is Inversion of Stereochemistry Required? StericCheck->StereoCheck Yes (Bulky) Standard Standard Coupling (EDC/DMAP or HATU) StericCheck->Standard No (Linear/Simple) Shiina Shiina Esterification (MNBA + DMAP/Et3N) *Best for retention* StereoCheck->Shiina No (Retention) Mitsunobu Mitsunobu Reaction (DEAD/PPh3) *Inversion* StereoCheck->Mitsunobu Yes (Standard) Ghosez Ghosez Reagent + 4-PPY *The 'Nuclear' Option* Shiina->Ghosez Fails (Extremely Unreactive) HardMitsunobu Modified Mitsunobu (ADDP + PBu3) *For hindered inversion* Mitsunobu->HardMitsunobu Fails due to Sterics DMAP_Act DMAP-Acyl Intermediate (Stabilized) PPY_Act 4-PPY-Acyl Intermediate (Hyper-Nucleophilic) DMAP_Act->PPY_Act Substitution of NMe2 with Pyrrolidine Increases reactivity ~6x

Caption: Decision tree for selecting coupling reagents based on steric demand and stereochemical requirements. Note the progression from mild (Shiina) to aggressive (Ghosez/4-PPY) methods.

FAQ: Common Pitfalls

Q: I am trying to hydrolyze the ester tail to an acid after coupling the 4-OH, but I'm losing my coupled payload. Why? A: If your payload is attached via an ester bond at the 4-OH position, base-mediated hydrolysis (LiOH/NaOH) of the methyl ester tail will likely hydrolyze your payload ester as well (transesterification/hydrolysis).

  • Fix: Use Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 80°C. This is a highly chemoselective reagent for hydrolyzing methyl esters in the presence of other sensitive esters [4].

Q: Can I use T3P (Propylphosphonic Anhydride) for the 4-OH coupling? A: T3P is excellent for amide bonds but generally performs poorly for ester formation with secondary alcohols unless catalytic Zn(OAc)2 is added. For this specific hindered piperidine, MNBA (Shiina) is statistically more reliable than T3P.

Q: My reaction turns black and yields are low when using acid chlorides. A: This is likely due to the formation of pyridinium salts or decomposition of the piperidine ring if the temperature is too high. Ensure you are using a proton scavenger (like DIPEA or Et3N) that is sterically hindered enough not to compete with the 4-PPY catalyst, and keep the reaction at 0°C during the addition phase.

References

  • Shiina, I., et al. (2002).[5] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[5] Chemistry Letters, 31(3), 286–287.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[6] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583.

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.

  • Furlán, R. L., et al. (1996). Trimethyltin Hydroxide: A Very Mild and Selective Reagent for the Hydrolysis of Esters. The Journal of Organic Chemistry, 61(18), 6060-6062.

Sources

Validation & Comparative

A Comparative Guide for Researchers: Methyl 2-(4-hydroxypiperidin-1-yl)acetate vs. its Ethyl Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the choice between closely related chemical analogues can have significant implications for the physicochemical properties, synthetic accessibility, and biological activity of a lead compound. This guide provides an in-depth comparison of Methyl 2-(4-hydroxypiperidin-1-yl)acetate and its corresponding ethyl ester, Ethyl 2-(4-hydroxypiperidin-1-yl)acetate. While direct comparative studies on these specific molecules are not extensively published, this document synthesizes available data, predicted properties, and established chemical principles to offer a practical framework for decision-making in a research and development context.

Physicochemical Properties: A Subtle but Significant Distinction

The primary difference between the methyl and ethyl analogues lies in the ester group, which influences key physicochemical parameters such as lipophilicity, and by extension, solubility and potential membrane permeability. A summary of their calculated and available properties is presented below.

PropertyThis compoundEthyl 2-(4-hydroxypiperidin-1-yl)acetateData Source
Molecular Formula C8H15NO3C9H17NO3PubChem[1]
Molecular Weight 173.21 g/mol 187.24 g/mol PubChem[1][2]
Predicted XlogP 0.10.4PubChem[1][2]
Monoisotopic Mass 173.1052 Da187.12085 DaPubChem[1][2]

The addition of a single methylene group in the ethyl ester results in a modest increase in molecular weight and, more importantly, a higher predicted octanol-water partition coefficient (XlogP). This suggests that the ethyl analogue is slightly more lipophilic. This seemingly small change can be critical in a drug discovery cascade. Increased lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it may lead to enhanced membrane permeability but could also result in increased metabolic susceptibility or off-target binding.

The choice between a methyl and an ethyl ester can, therefore, be a strategic one. In cases where a parent compound exhibits poor membrane penetration, the ethyl analogue might be a favorable choice. Conversely, if a compound is rapidly metabolized, the sterically smaller methyl ester could offer greater stability.

Synthesis and Experimental Considerations

Both Methyl and Ethyl 2-(4-hydroxypiperidin-1-yl)acetate can be synthesized via a nucleophilic substitution reaction between 4-hydroxypiperidine and the corresponding haloacetate ester (methyl or ethyl chloroacetate/bromoacetate).

General Synthetic Workflow

The synthesis is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and a suitable solvent.

Synthesis_Workflow reagents 4-Hydroxypiperidine + Methyl or Ethyl Haloacetate reaction Reaction (Base, Solvent, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Target Ester (Methyl or Ethyl Analogue) purification->product

Caption: A generalized workflow for the synthesis of the target esters.

Detailed Experimental Protocol

The following is a representative protocol that can be adapted for the synthesis of either the methyl or ethyl analogue.

Materials:

  • 4-Hydroxypiperidine

  • Methyl chloroacetate or Ethyl chloroacetate

  • Potassium carbonate (or another suitable base like triethylamine)

  • Acetonitrile (or another suitable polar aprotic solvent like DMF)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add methyl chloroacetate or ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a common and cost-effective choice to act as a proton scavenger. Triethylamine is an alternative that can be easier to remove during workup.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Workup: The aqueous workup is essential to remove the inorganic base and any remaining water-soluble impurities.

  • Purification: Column chromatography is a standard method to isolate the product from any unreacted starting materials or byproducts.

Potential Applications and Biological Context

The 4-hydroxypiperidine moiety is a common scaffold in medicinal chemistry due to its ability to form favorable interactions with biological targets and its desirable physicochemical properties. Derivatives of piperidine have shown a wide range of biological activities, including antifungal[3][4], antibacterial[5], and as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) in the management of type 2 diabetes[6].

While there is no specific biological data directly comparing the methyl and ethyl esters , we can infer their potential utility. These compounds can serve as valuable building blocks for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amides, a common linkage in many drug molecules.

Derivatization_Pathway start_ester Methyl or Ethyl 2-(4-hydroxypiperidin-1-yl)acetate hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) start_ester->hydrolysis carboxylic_acid 2-(4-hydroxypiperidin-1-yl)acetic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (e.g., R-NH2, EDC, HOBt) carboxylic_acid->amide_coupling final_product Diverse Amide Derivatives amide_coupling->final_product

Caption: Potential derivatization pathway for the title compounds.

The choice between the methyl and ethyl ester in a synthetic campaign can also be influenced by the subsequent reaction steps. For instance, if the ester is intended to be a protecting group that will be removed later, the ethyl ester might be slightly more stable to certain reaction conditions than the methyl ester.

Conclusion for the Bench Scientist

In the absence of direct comparative experimental data, the decision between using this compound and its ethyl analogue should be guided by the specific goals of the research program.

  • For Physicochemical Tuning: If the aim is to slightly increase the lipophilicity of a compound, perhaps to improve cell permeability, the ethyl analogue would be the logical choice.

  • For Synthetic Strategy: The choice may be dictated by the availability and cost of the starting haloacetate, or by the desired reactivity and stability in subsequent synthetic steps. Both are expected to have similar reactivity in the initial alkylation step.

  • As a Starting Point: Both compounds are excellent starting points for further chemical elaboration. The decision can be made based on the desired final properties of the target molecules.

It is recommended that for any given project, both analogues could be synthesized and evaluated in parallel to empirically determine which one provides the optimal balance of properties for the intended application.

References

  • PubChem. (n.d.). 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Ethyl (4-fluorophenyl)(4-oxopiperidin-1-yl)acetate Properties.
  • PubChemLite. (n.d.). Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (C9H17NO3).
  • ChemicalBook. (n.d.). (S)-ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate synthesis.
  • PubChemLite. (n.d.). This compound (C8H15NO3).
  • Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-4-yl)acetate hydrochloride.
  • PubChem. (n.d.). Ethyl acetate;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride. National Center for Biotechnology Information.
  • ChemScene. (n.d.). Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate.
  • ChemScene. (n.d.). Ethyl 2-(piperidin-2-yl)acetate.
  • Pharmaffiliates. (n.d.). Ethyl 2-(4-hydroxypiperidin-1-yl)acetate.
  • U.S. Environmental Protection Agency. (n.d.). Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate Properties.
  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. M.G.V's Pharmacy College.
  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • PubMed. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA).
  • ResearchGate. (2024). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PMC.
  • MDPI. (2022). Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches.
  • (2014). Synthesis and antibacterial activities of acylide derivatives bearing an aryl-tetrazolyl chain.
  • Google Patents. (2009). WO2009157006A1 - Process of preparing ebastine.
  • National Center for Biotechnology Information. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. PMC.
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • MDPI. (2025). Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies.
  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • (n.d.). Antioxidant, Antibacterial Activities and Phytochemical Composition of the Aerial Parts, Stem and Roots of Gomphrena vaga Mart. from.
  • Google Patents. (n.d.). EP0284514A1 - Process for obtaining 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.
  • Chemistry & Biology Interface. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
  • ResearchGate. (2024). In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents.

Sources

A Comparative Guide to Quality Control Standards for Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. Methyl 2-(4-hydroxypiperidin-1-yl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and impurity profile can significantly impact the efficacy, safety, and manufacturability of the final drug product. This guide provides a comprehensive overview of the quality control standards for this critical intermediate, offering a comparative analysis of analytical methodologies and supporting experimental data to ensure its reliable use in research and drug development.

The Imperative of Stringent Quality Control

This compound serves as a foundational scaffold in the synthesis of a multitude of complex molecules. The piperidine ring, in particular, is a prevalent feature in many approved drugs, valued for its ability to confer advantageous pharmacokinetic properties.[1] Consequently, the quality of this intermediate directly influences the critical quality attributes (CQAs) of the final API.[1] Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, emphasize the need for robust control over pharmaceutical intermediates.[1] Adherence to Good Manufacturing Practices (GMP) is crucial to ensure batch-to-batch consistency and to minimize the risk of introducing undesirable impurities into the synthetic pathway.[2]

A comprehensive quality control strategy for this compound should encompass the following key aspects:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main component and identification and quantification of impurities.

  • Residual Solvents: Control of organic volatile impurities used in the manufacturing process.

  • Water Content: Measurement of the amount of water present.

  • Inorganic Impurities: Assessment of elemental impurities and residue on ignition.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the N-alkylation of 4-hydroxypiperidine with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate, in the presence of a base.

4-Hydroxypiperidine 4-Hydroxypiperidine Reaction N-Alkylation 4-Hydroxypiperidine->Reaction Methyl_Haloacetate Methyl_Haloacetate Methyl_Haloacetate->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: General synthesis scheme for this compound.

This seemingly straightforward reaction can give rise to several process-related impurities that must be monitored and controlled.

Table 1: Potential Process-Related Impurities

Impurity NameStructureOrigin
4-Hydroxypiperidine Starting MaterialUnreacted starting material.
Methyl haloacetate Starting MaterialUnreacted starting material.
Dialkylated Piperidine By-productReaction of the product with another molecule of methyl haloacetate.
Methyl Glycolate By-productHydrolysis of methyl haloacetate.
Polymeric by-products By-productSide reactions leading to oligomerization.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is necessary to fully characterize the quality of this compound. The following sections compare the primary techniques for identity, purity, and other critical quality attributes.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound.

  • ¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include those for the methyl ester protons, the methylene protons adjacent to the nitrogen and the ester, the methine proton at the 4-position, and the methylene protons of the piperidine ring.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3600-3200O-HStretching (alcohol)
3000-2850C-HStretching (alkane)
1750-1730C=OStretching (ester)
1300-1000C-OStretching (alcohol, ester)
1250-1000C-NStretching (amine)

Mass Spectrometry (MS)

Coupled with a separation technique like GC or LC, MS provides molecular weight information and fragmentation patterns that can confirm the identity of the target compound and its impurities.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity quantification in the pharmaceutical industry. Due to the lack of a strong UV chromophore in this compound, direct UV detection presents challenges in achieving high sensitivity. Two primary approaches can be taken:

Alternative 1: HPLC with Universal Detectors

Detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are suitable for non-chromophoric compounds.[3] CAD, in particular, offers consistent response for non-volatile and many semi-volatile analytes, independent of their chemical structure.[4]

Alternative 2: HPLC with UV Detection following Derivatization

A pre-column derivatization step can be employed to attach a UV-active moiety to the analyte.[5] Reagents like 4-toluenesulfonyl chloride can react with the secondary amine of piperidine derivatives to form a UV-active derivative.[5]

cluster_0 HPLC Method Selection Analyte This compound UV_Chromophore Lacks Strong UV Chromophore Analyte->UV_Chromophore Direct_UV Direct UV Detection (Low Sensitivity) UV_Chromophore->Direct_UV Alternative_Detection Alternative Detectors (CAD, ELSD) UV_Chromophore->Alternative_Detection Derivatization Pre-column Derivatization + UV Detection UV_Chromophore->Derivatization

Caption: Decision workflow for HPLC method development.

Experimental Protocol: HPLC-CAD Method for Purity Determination

This protocol provides a starting point for the development of a validated HPLC-CAD method.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a volatile mobile phase is necessary for CAD.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nitrogen Gas Pressure: 35 psi

    • Evaporation Temperature: 35°C

    • Data Collection Rate: 10 Hz

Table 3: Comparison of HPLC Detection Methods

FeatureHPLC-UV (Direct)HPLC-CADHPLC-UV (with Derivatization)
Principle UV AbsorbanceMeasures charge of aerosolized particlesUV Absorbance of derivatized analyte
Sensitivity LowHighHigh
Universality No (requires chromophore)Yes (for non-volatiles)No (requires reactive group)
Gradient Compatibility YesYes (with volatile mobile phases)Yes
Sample Preparation SimpleSimpleComplex (requires reaction)
Quantitation Requires reference standards with similar chromophoresMore uniform response, but still requires standardsRequires derivatized standards

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting by-products from the synthesis and for residual solvent analysis.[6]

Residual Solvent Analysis

The control of residual solvents is mandated by ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique.[7][8]

Experimental Protocol: HS-GC-FID for Residual Solvents

This protocol is a general procedure based on USP <467>.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

  • GC System:

    • Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: 40°C (20 min), then ramp at 10°C/min to 240°C and hold for 20 min.

    • Injector Temperature: 140°C

    • Detector Temperature (FID): 250°C

  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 45 min

Sample_Vial Sample in Headspace Vial Heating Heating & Equilibration Sample_Vial->Heating Headspace_Sampling Headspace Sampling Heating->Headspace_Sampling GC_Injection GC Injection Headspace_Sampling->GC_Injection GC_Column GC Column Separation GC_Injection->GC_Column FID_Detection FID Detection GC_Column->FID_Detection Data_Analysis Data Analysis & Quantitation FID_Detection->Data_Analysis

Caption: Workflow for residual solvent analysis by HS-GC-FID.

Establishing Quality Control Specifications

Based on regulatory guidelines and common industry practices for pharmaceutical intermediates, the following table outlines a typical set of quality control specifications for this compound.

Table 4: Proposed Quality Control Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification FTIR, ¹H NMR, ¹³C NMRConforms to the structure
Assay (Purity) HPLC-CAD or HPLC-UV (derivatized)≥ 98.0%
Individual Unspecified Impurity HPLC-CAD or HPLC-UV (derivatized)≤ 0.10%
Total Impurities HPLC-CAD or HPLC-UV (derivatized)≤ 1.0%
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents HS-GC-FIDMeets ICH Q3C limits

Conclusion

The quality control of this compound is a critical undertaking that requires a comprehensive and well-validated analytical strategy. While the lack of a strong UV chromophore presents a challenge for traditional HPLC-UV analysis, alternative detectors like CAD or pre-column derivatization offer robust and sensitive solutions for purity and impurity profiling. A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and overall quality of this important pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28). Retrieved from Google Search.[1]

  • Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Bruker. Retrieved from Google Search.[7]

  • Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific. Retrieved from Google Search.[8]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015, May 20). Google Patents. Retrieved from Google Search.[9]

  • Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460. PubChem. Retrieved from Google Search.[10]

  • 4-Hydroxypiperidine | 5382-16-1. ChemicalBook. (2026, January 13). Retrieved from Google Search.[11]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved from Google Search.[12]

  • Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Korean Chemical Society, 41(8), 459-463. Retrieved from Google Search.[7][13]

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem. Retrieved from Google Search.[5]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Retrieved from Google Search.[14]

  • N-Methyl-2-piperidone | C6H11NO | CID 13603. PubChem. Retrieved from Google Search.[15]

  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026, January 29). Retrieved from Google Search.[16]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. (2024, December 23). Retrieved from Google Search.[2]

  • CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine | Pharmaffiliates. Retrieved from Google Search.[17]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from Google Search.[18]

  • Piperidine Market Size, Share & Forecast Growth Report, 2032. (2024, April 15). Retrieved from Google Search.[4]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from Google Search.[19]

  • Piperidine Market Size, Share & Industry Growth 2032. (2025, May 15). Retrieved from Google Search.[20]

  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem. Retrieved from Google Search.[21]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (n.d.). Retrieved from Google Search.[22]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5). ResearchGate. Retrieved from Google Search.[3]

  • CN105699582A - HPLC detection method of 3-aminopiperidine isomer. (2016, June 22). Google Patents. Retrieved from Google Search.[23]

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Scholars.Direct. Retrieved from Google Search.[6]

  • 2-Methylpiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from Google Search.[2][24]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Retrieved from Google Search.[25]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015, January 21). Google Patents. Retrieved from Google Search.[26]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from Google Search.[27]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2025, August 7). ResearchGate. Retrieved from Google Search.[28]

Sources

A Comparative Guide to the Elemental Analysis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of elemental analysis for Methyl 2-(4-hydroxypiperidin-1-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the theoretical and practical aspects of elemental analysis, compare it with alternative analytical techniques, and provide actionable insights for its application in a research and quality control setting.

Introduction to this compound and the Imperative of Purity

This compound, with the molecular formula C₈H₁₅NO₃, is a piperidine derivative of significant interest in medicinal chemistry.[1] Its structural motif is a versatile scaffold for the development of a wide range of therapeutic agents. The purity and exact elemental composition of this intermediate are critical, as any impurities can have a cascading effect on the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

Elemental analysis, a cornerstone of chemical characterization, provides a fundamental assessment of a compound's purity by determining the mass fractions of its constituent elements. This technique is indispensable for verifying the empirical formula of a newly synthesized compound and for ensuring it is free from significant organic or inorganic impurities.

Elemental Composition: Theoretical vs. Experimental Data

The first step in the elemental analysis of a compound is the calculation of its theoretical elemental composition based on its molecular formula. For this compound (C₈H₁₅NO₃), the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are as follows:

  • Molecular Weight: 173.21 g/mol

  • Carbon (C): (8 * 12.011) / 173.21 * 100% = 55.47%

  • Hydrogen (H): (15 * 1.008) / 173.21 * 100% = 8.73%

  • Nitrogen (N): (1 * 14.007) / 173.21 * 100% = 8.09%

A comprehensive search of the scientific literature did not yield specific experimental elemental analysis data for this compound. However, for a synthesized compound to be considered pure, the experimentally determined values should closely match the theoretical values, typically within a ±0.4% deviation.

Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)55.4755.07 - 55.87
Hydrogen (H)8.738.33 - 9.13
Nitrogen (N)8.097.69 - 8.49

The Experimental Protocol for CHN Elemental Analysis

The determination of the carbon, hydrogen, and nitrogen content of an organic compound is typically performed using a dedicated CHN elemental analyzer. The underlying principle involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases are then separated and quantified.

Step-by-Step Methodology:
  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance. It is crucial that the sample is homogenous and dry to ensure accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000°C) flushed with a stream of helium and a pulse of pure oxygen. This process rapidly converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

  • Reduction: The combustion gases are then passed through a reduction furnace containing copper to convert any nitrogen oxides to nitrogen gas.

  • Separation: The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the individual gases.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the gas.

  • Data Analysis: The instrument's software integrates the signal from the detector for each gas and, using a calibration curve generated from known standards (e.g., acetanilide), calculates the percentage of each element in the original sample.

Experimental Workflow Diagram:

ElementalAnalysisWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weigh Accurate Weighing of Sample (1-3 mg) encapsulate Encapsulation in Tin/Silver Capsule weigh->encapsulate combustion Combustion (~1000°C in O2) encapsulate->combustion reduction Reduction (NOx to N2) combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (TCD) separation->detection integration Signal Integration detection->integration calculation Percentage Calculation vs. Standard integration->calculation report Final Report (%C, %H, %N) calculation->report

Caption: Workflow for CHN Elemental Analysis.

A Comparative Look: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool for determining bulk purity, a comprehensive characterization of a compound often requires orthogonal analytical techniques. Each method provides unique information, and their combined use offers a more complete picture of the sample's identity, structure, and purity.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Combustion and detection of resulting gases.Elemental composition (%C, %H, %N).High precision for bulk purity, cost-effective, well-established.Provides no structural information, susceptible to inorganic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure elucidation, can detect and quantify impurities with protons.Less sensitive for bulk purity compared to elemental analysis, can be expensive.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, fragmentation patterns for structural clues.High sensitivity, provides molecular formula confirmation.Isomeric compounds can be difficult to distinguish, quantification can be challenging.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Purity assessment by separating impurities, quantification of the main component.High resolving power for complex mixtures, excellent for purity determination.Requires a chromophore for UV detection, method development can be time-consuming.
Decision-Making Workflow for Analytical Technique Selection:

AnalyticalTechniqueSelection cluster_verification Confirmation & Quantification start Characterization of This compound q1 Primary Goal? start->q1 ans1_purity Bulk Purity Assessment q1->ans1_purity ans1_structure Structural Elucidation q1->ans1_structure ans1_impurity Impurity Profiling q1->ans1_impurity tech_ea Elemental Analysis ans1_purity->tech_ea tech_nmr NMR Spectroscopy ans1_structure->tech_nmr tech_ms Mass Spectrometry ans1_structure->tech_ms ans1_impurity->tech_ms tech_hplc HPLC ans1_impurity->tech_hplc verify_mw Confirm Molecular Weight tech_nmr->verify_mw tech_ms->verify_mw quantify_impurities Quantify Impurities tech_hplc->quantify_impurities

Caption: Decision workflow for selecting analytical techniques.

Conclusion: An Integrated Approach to Characterization

Elemental analysis remains an indispensable technique in the arsenal of the research and drug development scientist. For a pivotal intermediate like this compound, it provides a rapid, reliable, and cost-effective method for verifying its empirical formula and assessing its bulk purity. However, for a comprehensive understanding of the compound's identity, structure, and impurity profile, an integrated analytical approach is essential. The judicious use of elemental analysis in conjunction with spectroscopic and chromatographic techniques, such as NMR, Mass Spectrometry, and HPLC, provides a self-validating system that ensures the highest level of scientific integrity and supports the development of safe and effective pharmaceuticals.

References

  • PubChem. This compound. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-370.
  • American Chemical Society. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <191> Identification Tests—General. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

Sources

Reference Standard Qualification: Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Methyl 2-(4-hydroxypiperidin-1-yl)acetate Content Type: Technical Comparison & Qualification Guide

A Definitive Guide for Pharmaceutical Intermediates

Executive Summary

This compound (CAS: 956319-38-3) is a critical building block in the synthesis of piperidine-based pharmacophores, including NMDA receptor antagonists, antifungals, and kinase inhibitors.[1] Unlike Active Pharmaceutical Ingredients (APIs), this intermediate often lacks a compendial (USP/EP/BP) Certified Reference Material (CRM).

This guide addresses a common industry bottleneck: How to validate analytical data when a primary standard does not exist. We compare the risks of using commercial "Research Grade" reagents versus the rigor of establishing an "In-House Primary Reference Standard," providing the experimental protocols required to bridge that gap.

Technical Profile & Physicochemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 956319-38-3
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Structure Piperidine ring with 4-OH and N-linked methyl acetate
Chromophore Status Weak. Lacks conjugated systems.[1][2] UV detection requires low wavelengths (205–210 nm).
Solubility Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in water.
Critical Impurities 4-Hydroxypiperidine (starting material), Methyl chloroacetate (reagent), Hydrolysis product (Acid form).[1]
Comparative Analysis: Standard Grades

In the absence of a Pharmacopeial CRM, researchers must choose between sourcing a commercial "Analytical Standard" or qualifying a batch in-house.[1]

FeatureOption A: Commercial Research Grade Option B: Commercial Analytical Standard Option C: In-House Qualified Primary Standard
Traceability None.[1] "Certificate of Analysis" (CoA) is often self-declared.[1]Traceable to internal vendor standards.Absolute. Characterized by first principles (qNMR, Mass Balance).
Purity Method Area% (HPLC-UV). Often overestimates purity by missing non-UV active impurities.Potency assigned by Mass Balance (100% - Impurities - Solvents).[1]Potency assigned by qNMR (Internal Standard method) + Mass Balance confirmation.
Uncertainty Unknown.[1]Defined (e.g., ± 1.0%).Calculated (e.g., ± 0.5%).
Risk Level High. Batch-to-batch variability affects assay accuracy.[1]Medium. Dependent on vendor supply chain.[1][3]Low. Full control over re-testing and stability.
Best Use Early discovery synthesis.[1]Routine QC testing (if available).GMP Release Testing & GLP Tox Studies.

The Verdict: For drug development (IND/NDA enabling studies), Option C is mandatory. You must procure a high-purity batch (Option A/B) and upgrade it to a Primary Standard using the protocols below.

Qualification Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for qualifying this specific intermediate, emphasizing the need for orthogonal methods due to its weak UV absorbance.

ReferenceStandardQualification Start Source Material (this compound) Identity IDENTITY CONFIRMATION 1. 1H-NMR (Structure) 2. IR (Functional Groups) 3. MS (Molecular Weight) Start->Identity Purity_Screen PURITY SCREENING Is UV Absorbance Sufficient? Identity->Purity_Screen Method_UV Method A: HPLC-UV (210 nm) Risk: Misses non-chromophoric impurities Purity_Screen->Method_UV Yes (High Conc) Method_CAD Method B: HPLC-CAD/ELSD Benefit: Universal detection for aliphatic impurities Purity_Screen->Method_CAD No (Preferred) Quantification POTENCY ASSIGNMENT (The 'Gold Standard') Technique: qNMR (Quantitative NMR) vs. NIST Traceable Internal Standard Method_UV->Quantification Method_CAD->Quantification MassBalance CONFIRMATION: Mass Balance Purity = 100% - (Water + Solvents + Residue + Organics) Quantification->MassBalance Final_Std RELEASED REFERENCE STANDARD Assign Validity Date & Storage MassBalance->Final_Std

Caption: Workflow for upgrading a research-grade intermediate to a Qualified Reference Standard using orthogonal detection methods.

Experimental Protocols
Protocol A: Structure Identification (NMR)

Objective: Confirm the structure and rule out regioisomers.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Key Diagnostic Signals (Expected):

    • δ 3.6–3.7 ppm (Singlet, 3H): Methyl ester protons (–COOCH ₃).

    • δ 3.2 ppm (Singlet, 2H): N-methylene protons (N–CH ₂–CO).[1]

    • δ 3.5–3.8 ppm (Multiplet, 1H): Methine proton at C4 (CH–OH ).

    • δ 2.1–2.8 ppm (Multiplets, 4H): Piperidine ring protons adjacent to Nitrogen.

Protocol B: Purity Assessment (HPLC-CAD)

Rationale: Since the molecule has weak UV absorbance, standard UV detection might miss aliphatic impurities (like starting materials lacking the ester). Charged Aerosol Detection (CAD) is recommended for "true" purity.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detectors:

    • Primary: CAD (Nebulizer temp 35°C).

    • Secondary: UV at 210 nm.

  • Acceptance Criteria: Main peak purity > 98.0% (area normalization). No single impurity > 0.5%.[1]

Protocol C: Potency Assignment via qNMR (The "Absolute" Method)

Objective: Assign a purity value (% w/w) traceable to SI units, independent of chromatographic response factors.

  • Internal Standard (IS): Select Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).[1]

  • Sample Prep: Accurately weigh ~10 mg of Sample and ~10 mg of IS into the same vial. Dissolve in D₂O or DMSO-d₆.[1]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (must be > 5 × T1 of the slowest proton).

    • Scans: 16–32.

  • Calculation:

    
    [1]
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons
      
    • 
      : Molar mass[1]
      
    • 
      : Weight
      
    • 
      : Purity[1][5][6][7][8]
      
References
  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][6][7][9] (Section 11.1: Reference Standards). Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link[1]

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 5.12: Reference Standards. European Pharmacopoeia.[1][6] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Sigma-Aldrich. Product Specification: this compound (CAS 956319-38-3).[1]Link[1]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Methyl 2-(4-hydroxypiperidin-1-yl)acetate

[1]

Executive Summary & Chemical Identity[2]

Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a bifunctional building block containing a secondary alcohol and a tertiary amine within a piperidine ring, coupled with a methyl ester. Its disposal requires strict adherence to protocols for nitrogen-containing organic bases and esters .

ParameterTechnical Detail
Chemical Name This compound
CAS Number 956319-38-3
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Functional Groups Tertiary Amine (Piperidine), Methyl Ester, Secondary Alcohol
Physical State Viscous oil or low-melting solid (dependent on purity)
Primary Hazard Irritant (Skin/Eye/Respiratory), Organic Base
RCRA Classification Non-listed; Characteristic Waste (Ignitable if in solvent)

Hazard Assessment & Causality (SAR Analysis)

Expertise Note: While a specific Safety Data Sheet (SDS) for this exact CAS may be sparse in public databases, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols.

  • Piperidine Moiety (The "Base"):

    • Mechanism: The tertiary amine at the N-1 position renders the molecule basic.

    • Risk:[1][2][3][4][5] Incompatible with strong acids and oxidizers.[6] Contact with skin causes irritation due to lipid extraction and pH effects.

    • Disposal Implication: Must not be mixed with acidic waste streams without neutralization or specific "Organic Basic" designation to prevent exothermic neutralization reactions in waste drums.

  • Methyl Ester (The "Labile" Group):

    • Mechanism: Esters are susceptible to hydrolysis, releasing methanol and the corresponding carboxylic acid.

    • Risk:[1][2][3][4][5] Long-term storage in aqueous waste can lower pH and generate methanol (flammability hazard).

    • Disposal Implication: Keep waste streams anhydrous where possible to maintain stability prior to incineration.

Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management. Use the following decision matrix to classify your waste.

Disposal Decision Matrix (Graphviz)

DisposalFlowStartWaste ContainingThis compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolid/ResidueLiquidLiquid / SolutionStateCheck->LiquidDissolvedStreamASTREAM A:Solid Hazardous Waste(Incineration)Solid->StreamADouble Bag & TagHalogenCheckContains HalogenatedSolvents? (DCM, Chloroform)Liquid->HalogenCheckStreamBSTREAM B:Halogenated Organic Waste(High BTU Incineration)HalogenCheck->StreamBYes (>2%)StreamCSTREAM C:Non-Halogenated Organic Waste(Fuel Blending)HalogenCheck->StreamCNo

Figure 1: Decision matrix for segregating this compound waste streams.

Step-by-Step Disposal Protocols

Scenario A: Pure Chemical (Expired or Degraded)

Context: You have a vial of the pure substance (oil or solid) that is no longer usable.

  • Do Not Drain Dispose: Never pour this chemical down the sink. It is an organic contaminant.

  • Solubilization (Optional but Recommended):

    • If the substance is a viscous oil, dissolve it in a minimal amount of acetone or ethanol. This facilitates transfer and burning during incineration.

    • Why? Incinerators handle liquids more efficiently than gummy residues in vials.

  • Containerizing:

    • Pour the solution into the Non-Halogenated Organic Waste carboy (Stream C).

    • If leaving as a solid/oil in the original vial, cap tightly, place in a clear ziplock bag, and place in the Solid Laboratory Waste drum (Stream A).

  • Labeling:

    • Tag must read: "Non-Halogenated Organic Waste" or "Solid Hazardous Waste."

    • Constituents: "this compound, Ethanol (if added)."

Scenario B: Reaction Mixtures (Post-Experiment)

Context: The chemical is dissolved in a solvent (e.g., DCM, Methanol, THF) after a reaction.

  • Identify the Solvent:

    • If DCM/Chloroform: Use Halogenated Waste container.

    • If Methanol/Ethyl Acetate/THF: Use Non-Halogenated Waste container.

  • pH Check:

    • If the reaction involved strong acids (e.g., HCl, TFA), neutralize the mixture to pH 6-9 using Sodium Bicarbonate before adding to the organic waste drum.

    • Trustworthiness Check: Adding acidic waste to a general organic drum containing amines (like this compound) can cause heat generation. Neutralization prevents this "trash can fire" scenario.

Scenario C: Aqueous Waste (Extraction Layers)

Context: The aqueous layer from a liquid-liquid extraction.

  • Check Partitioning:

    • This molecule contains a polar hydroxyl group and an amine. At low pH (acidic), it protonates and becomes water-soluble. At high pH (basic), it is organic-soluble.

  • Protocol:

    • If the aqueous layer is acidic (pH < 7): The compound is likely IN the water. Collect as Aqueous Hazardous Waste .

    • If the aqueous layer is basic (pH > 10): The compound is in the organic layer. The water can likely be neutralized and drain-disposed (verify with local EHS regulations regarding trace organics).

    • Best Practice: Treat all aqueous extractions from this synthesis as Aqueous Hazardous Waste to ensure zero environmental release.

Spill Management & Emergency Response

Immediate Action: Isolate the area. PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

Spill SizeProtocol
Minor (< 10 mL) 1. Cover with vermiculite or chem-sorb pads.2. Wipe area with acetone.3. Place all materials in a sealed bag as Solid Hazardous Waste.
Major (> 100 mL) 1. Evacuate the immediate area.2. Use a flammable spill kit (due to potential solvent presence).3. Do not use water (spreads the organic oil).4.[4] Contact EHS for professional cleanup.

Regulatory Compliance (US Focus)

  • RCRA (Resource Conservation and Recovery Act): This specific chemical is not P-listed or U-listed. However, it is regulated based on characteristics :

    • Ignitability (D001): If dissolved in flammable solvents.

    • Toxicity: While not defined by TCLP, the "General Duty Clause" requires treating it as toxic.

  • EPA Recommendation: Incineration is the Best Demonstrated Available Technology (BDAT) for amines and esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57957693, 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid (Structurally Related). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Personal protective equipment for handling Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate, and procedural information for the safe handling and disposal of Methyl 2-(4-hydroxypiperidin-1-yl)acetate. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.

I. Hazard Analysis and Engineering Controls

Given the potential hazards associated with its structural analogs, this compound should be handled with care. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6] Engineering controls such as fume hoods are the first and most important line of defense in minimizing exposure to potentially harmful vapors or aerosols. Ensure that eyewash stations and safety showers are readily accessible and in good working order.[7]

II. Personal Protective Equipment (PPE): Your Last Line of Defense

Proper selection and use of Personal Protective Equipment (PPE) are critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound.

A. Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and vapors.[1][5]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide full-face protection.[5][8]

B. Skin and Body Protection
  • Gloves: Chemically resistant gloves are essential. Based on the components, nitrile or butyl rubber gloves are recommended.[6] Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[8]

  • Laboratory Coat: A flame-retardant lab coat that fully covers the arms is required to protect against incidental contact.

  • Protective Clothing: For procedures with a higher risk of significant exposure, a complete chemical-resistant suit may be necessary.[5][8]

C. Respiratory Protection
  • Respirator: If work cannot be conducted within a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5]

III. PPE Donning and Doffing Protocol

The order of donning and doffing PPE is crucial to prevent cross-contamination.

A. Donning Procedure
  • Lab Coat/Suit: Put on your lab coat or chemical-resistant suit.

  • Respirator: If required, perform a fit check and don your respirator.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

B. Doffing Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Goggles/Face Shield: Remove your face shield (if used), followed by your safety goggles from the back.

  • Lab Coat/Suit: Remove your lab coat or suit, turning it inside out as you remove it.

  • Respirator: If used, remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[5]

IV. Visual Workflow for PPE Protocol

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat / Suit Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Suit Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

V. Summary of Recommended PPE

Protection Type Equipment Standard
Eye/Face Chemical Splash GogglesANSI Z87.1
Face ShieldWorn over goggles for splash hazards
Skin/Body Nitrile or Butyl Rubber GlovesEN 374
Flame-Retardant Lab Coat---
Chemical-Resistant SuitAs needed for high-risk procedures
Respiratory NIOSH-approved RespiratorWith organic vapor cartridge

VI. Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed waste container. The container should be stored in a cool, dry, and well-ventilated area away from ignition sources.[6][9]

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated lab materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with general waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

By adhering to these guidelines, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

VII. References

  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. (2026, January 8).

  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).

  • 4-Piperidinopiperidine - Antibodies.

  • Safety data sheet. (2013, July 2).

  • Safety Data Sheet: Piperidine - Carl ROTH.

  • 4 - SAFETY DATA SHEET. (2015, February 2).

  • 5 - Safety Data Sheet - ChemScene. (2024, August 2).

  • Safety Data Sheet - MedchemExpress.com. (2025, July 28).

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited.

  • SAFETY DATA SHEET - Spectrum Chemical. (2021, August 11).

  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

  • Safety Data Sheet - Cayman Chemical. (2025, July 2).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).

  • Material Safety Data Sheet - SIGMA-ALDRICH.

  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • GHS Hazardous Chemical Information List.

  • GHS Classification Summary (Rev.8, 2019) - PubChem - NIH.

  • Methyl Acetate - Safety Data Sheet. (2019, March 25).

  • 9 - SAFETY DATA SHEET. (2009, September 26).

  • This compound | 956319-38-3 - Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.